6-Bromo-4-chloroquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNDMNYNYLFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588152 | |
| Record name | 6-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38267-96-8 | |
| Record name | 6-Bromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloro-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-4-chloroquinazoline (CAS: 38267-96-8): Synthesis, Reactions, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinazoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, key reactions, and its significant role as a scaffold for developing novel therapeutic agents, particularly in oncology and mycology.
Core Compound Properties
This compound is a disubstituted quinazoline derivative with the chemical formula C₈H₄BrClN₂. Its structure features a fused benzene and pyrimidine ring system, with a bromine atom at position 6 and a chlorine atom at position 4. This arrangement of reactive halogens provides a versatile platform for selective chemical modifications.
| Property | Value | Reference |
| CAS Number | 38267-96-8 | |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Purity | Typically ≥96% | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [1] |
| InChI Key | JFJNDMNYNYLFLJ-UHFFFAOYSA-N |
Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by chlorination to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Bromo-3H-quinazolin-4-one
A common method for the synthesis of the 6-bromo-4-quinazolinone core begins with 5-bromoanthranilic acid.[2]
-
Reaction Setup: A mixture of 5-bromoanthranilic acid and acetic anhydride is prepared.
-
Reflux: The mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.
-
Aminolysis: The intermediate is then refluxed with a substituted aniline in a suitable solvent like glacial acetic acid.
-
Purification: After completion, the mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[2]
Experimental Protocol: Synthesis of this compound
The chlorination of the quinazolinone intermediate is a crucial step to introduce a reactive leaving group at the 4-position.
-
Reaction Setup: 6-Bromo-3H-quinazolin-4-one is suspended in phosphorus oxychloride (POCl₃).[3]
-
Heating: The reaction mixture is heated to reflux and stirred for several hours.[3]
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured into ice water.
-
Neutralization: The pH of the mixture is adjusted to 8 with a saturated aqueous sodium bicarbonate solution.[3]
-
Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.[3]
Key Reactions and Derivatization
The differential reactivity of the C4-chloro and C6-bromo substituents allows for selective functionalization of the quinazoline core, making it a valuable scaffold in combinatorial chemistry and drug discovery.
Caption: Key reaction pathways for derivatization.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is widely employed to introduce various side chains, particularly anilines, to generate a library of 4-anilinoquinazoline derivatives.
Experimental Protocol: General Amination
-
Reaction Setup: this compound is dissolved in a suitable solvent such as isopropanol.
-
Addition of Nucleophile: The desired substituted aniline is added to the solution.
-
Reflux: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by TLC.
-
Isolation: Upon cooling, the product often precipitates and can be collected by filtration, washed, and dried.
Palladium-Catalyzed Cross-Coupling at C6
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or amino groups at this position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like Na₂CO₃ (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown significant promise in drug discovery, primarily as anticancer and antifungal agents. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting various protein kinases.
Anticancer Activity: EGFR Inhibition
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4]
References
Physicochemical Properties of 6-Bromo-4-chloroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent kinase inhibitors. Understanding its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in the context of inhibiting critical cellular signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 243.49 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Melting Point | 281-287 °C | --INVALID-LINK--[2] |
| Boiling Point | 339.7 °C at 760 mmHg | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[3] |
| Computed LogP | 3.0457 - 3.2 | --INVALID-LINK--, --INVALID-LINK--[1][4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Storage Conditions | -20°C, sealed storage, away from moisture | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are provided below.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (281-287 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]
-
For accuracy, repeat the determination at least twice and average the results.
Boiling Point Determination
Given the high boiling point of this compound, this determination requires a suitable high-temperature apparatus. The capillary method is a common technique for determining the boiling point of small quantities of a liquid or a high-boiling solid.
Apparatus:
-
Heating block or oil bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Stand and clamp
Procedure:
-
Place a small amount of the this compound sample into the small test tube.
-
Gently heat the sample until it melts.
-
Invert a capillary tube (sealed end up) and place it into the molten sample in the test tube.[7]
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath.
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.
Solubility Determination
Solubility is a key parameter influencing a compound's bioavailability and formulation. A qualitative assessment can be performed in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
-
A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a measured volume (e.g., 0.5 mL) of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble under these conditions. If not, it is classified as insoluble or sparingly soluble.
-
This process can be repeated with different solvents to create a solubility profile.[9][10]
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.
Method: Potentiometric Titration
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Solutions of known concentration of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO)
Procedure:
-
Dissolve a precise amount of this compound in a suitable solvent system (e.g., water with a co-solvent).
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Slowly titrate the solution with a standardized solution of a strong acid or base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.[11]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional approach, while HPLC-based methods are faster.
Method: Shake-Flask Method
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
UV-Vis spectrophotometer or HPLC
-
1-Octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)
Procedure:
-
Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol.
-
Prepare a stock solution of this compound in the pre-saturated PBS.
-
Add a known volume of the stock solution and an equal volume of pre-saturated 1-octanol to a separatory funnel or vial.
-
Shake the mixture for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the 1-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
Visualization of Experimental Workflows and Biological Context
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a solid chemical compound like this compound.
Biological Context: Inhibition of EGFR Signaling Pathway
This compound serves as a crucial building block for the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[13][14] These inhibitors are pivotal in cancer therapy. The diagram below illustrates the mechanism of action of these derivatives in the EGFR signaling pathway.
Conclusion
The physicochemical properties of this compound define its handling, reactivity, and potential as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. Furthermore, understanding its role as a precursor to potent EGFR inhibitors highlights its significance in the development of targeted cancer therapies. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel therapeutic agents.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Bromo-4-chloroquinazoline
Abstract
6-Bromo-4-chloroquinazoline is a pivotal heterocyclic compound, recognized in medicinal chemistry as a privileged scaffold for the development of targeted therapeutics. Its unique structure, featuring reactive chloro and bromo substituents, provides a versatile platform for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors for oncology. This technical guide offers a comprehensive examination of this compound, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the mechanistic rationale behind its synthesis and its critical role as a building block in modern drug discovery, supported by authoritative references. This document is intended for researchers, chemists, and professionals in the field of drug development.
Chemical Identity and Structure
The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of pharmacologically active agents. The specific placement of bromine at the 6-position and a highly reactive chlorine atom at the 4-position makes this compound a sought-after intermediate.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is This compound [1][2]. It is also commonly referred to by its synonym, 4-Chloro-6-bromoquinazoline[3].
Chemical Structure
The structure consists of a bicyclic heteroaromatic system where a pyrimidine ring is fused to a benzene ring. The bromine atom is attached to the carbon at position 6 of the benzene ring, and the chlorine atom is at position 4 of the pyrimidine ring.
Figure 1: 2D Chemical Structure of this compound
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.
| Identifier | Value | Source |
| CAS Number | 38267-96-8 | [3][4] |
| Molecular Formula | C₈H₄BrClN₂ | [1][3][4] |
| Molecular Weight | 243.49 g/mol | [1][3][4] |
| InChIKey | JFJNDMNYNYLFLJ-UHFFFAOYSA-N | [1][2] |
| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [3] |
| PubChem CID | 16770310 | [1] |
Physicochemical and Computed Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The data presented below are compiled from various chemical suppliers and computational databases.
| Property | Value | Notes |
| Physical Form | Solid / Powder | [2][5] |
| Purity | ≥96-98% (Typical) | [3][5] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Computationally derived[3] |
| logP (Octanol-Water Partition Coeff.) | 3.0457 | Computationally derived[3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Storage Conditions | Room temperature or refrigerator, sealed in a dry environment | [2][3][5] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the chlorination of a precursor, 6-bromoquinazolin-4-one. This transformation is a cornerstone reaction in quinazoline chemistry.
Synthetic Rationale
The conversion of the 4-oxo group of 6-bromoquinazolin-4-one into a 4-chloro group is a critical step. The 4-chloro position is an excellent electrophilic site, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the primary reason for its utility as a synthetic intermediate, allowing for the facile introduction of various amine-containing side chains, a common feature in kinase inhibitors. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its efficacy in converting cyclic amides (lactams) to the corresponding chloro-derivatives.
Experimental Protocol: Chlorination of 6-Bromoquinazolin-4-one
This protocol is adapted from established methodologies for the synthesis of 4-chloroquinolines and quinazolines.[6][7][8]
Materials:
-
6-Bromoquinazolin-4-ol (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (10-15 equivalents, used as reagent and solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4-ol.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of DMF.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Cautiously neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous pharmaceutical compounds.[9][10] Its primary application is in the development of kinase inhibitors for cancer therapy.[9]
The reactive chlorine at the C4 position allows for nucleophilic substitution with various anilines, a critical step in building the 4-anilinoquinazoline core found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The bromine at the C6 position provides a site for further modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties.[11]
Derivatives of 6-bromo-quinazoline have shown potent cytotoxic activity against various cancer cell lines.[12][13] The strategic placement of the bromo group can enhance the antiproliferative action of these compounds.[11]
Role as a Chemical Scaffold
The diagram below illustrates the strategic importance of the C4 and C6 positions for derivatization in drug design.
Caption: Key reactive sites for drug development on the scaffold.
Safety and Handling
As with many halogenated heterocyclic compounds, this compound requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][14]
-
Precautions: Use only in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust.[14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water. If ingested or inhaled, seek immediate medical attention.[14]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined structure and dual reactive sites at the C4 and C6 positions provide a robust platform for the synthesis of complex molecules, particularly targeted cancer therapeutics. The synthetic route is well-established, relying on the efficient chlorination of the corresponding quinazolinone precursor. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful scaffold in the development of novel therapeutic agents.
References
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, CasNo.38267-96-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
6-Bromo-4-chloroquinazoline molecular weight and formula
This document provides essential physicochemical data for 6-Bromo-4-chloroquinazoline, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C8H4BrClN2[1][2][3] |
| Molecular Weight | 243.49 g/mol [1][2][3] |
| CAS Number | 38267-98-8[1] |
Logical Relationship of Molecular Components
The molecular formula dictates the molecular weight, with each element contributing a specific mass to the total. The relationship between the elemental composition and the final molecular weight is illustrated below.
Caption: Relationship between elemental composition, molecular formula, and molecular weight.
References
The Solubility of 6-Bromo-4-chloroquinazoline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-bromo-4-chloroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. While quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information inferred from its synthesis and purification processes and presents a general methodology for its quantitative determination. Furthermore, this guide details the role of this compound as a precursor to potent therapeutic agents and visualizes a key signaling pathway targeted by its derivatives.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | Solid |
| Melting Point | 118-120 °C |
| Boiling Point | ~339.7 °C at 760 mmHg (Predicted) |
| CAS Number | 38267-98-0 |
Qualitative Solubility of this compound in Organic Solvents
Based on an extensive review of synthetic and purification protocols, the qualitative solubility of this compound in a range of common organic solvents has been inferred. The compound demonstrates solubility in various polar aprotic and nonpolar solvents, which are frequently utilized in its synthesis and subsequent reactions.
| Solvent | Type | Role in Synthesis/Purification | Inferred Solubility |
| Toluene | Nonpolar Aromatic | Reaction Solvent | Soluble |
| Methylene Chloride (DCM) | Polar Aprotic | Extraction Solvent | Soluble |
| Ethyl Acetate | Polar Aprotic | Extraction/Purification Solvent | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Reaction Solvent | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reaction Solvent | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | Reaction Solvent | Soluble |
| n-Hexane | Nonpolar Aliphatic | Anti-solvent for Precipitation | Sparingly Soluble to Insoluble |
| Ether (Diethyl ether) | Polar Aprotic | Trituration/Washing Solvent | Sparingly Soluble |
This qualitative assessment suggests that this compound is amenable to a variety of organic reaction conditions. The use of nonpolar solvents like n-hexane for precipitation indicates its lower solubility in such media, a property that is often exploited for purification.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following standard experimental protocol can be employed to determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator or shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present at the bottom of the vials.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials from the shaker bath.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze both the standard solutions and the diluted sample solutions by HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature (e.g., in mg/mL or mol/L).
-
Role in Drug Development: A Precursor to Kinase Inhibitors
This compound is a crucial building block in the synthesis of a class of anticancer drugs known as kinase inhibitors. These drugs target specific protein kinases, enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
A prominent example of a drug synthesized using this compound is Lapatinib . Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of EGFR and/or HER2 is implicated in the development and progression of several types of solid tumors, including breast and lung cancer.
The synthesis of Lapatinib and other similar kinase inhibitors often involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with a substituted aniline. The bromo group at the 6-position can be further functionalized, for example, via Suzuki or Sonogashira coupling reactions, to introduce additional structural diversity and enhance the pharmacological properties of the final compound.
Visualization of a Key Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for many kinase inhibitors derived from this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.
This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, PLCγ-PKC, and JAK-STAT pathways. These pathways ultimately lead to the transcription of genes that promote cell proliferation and survival. Lapatinib, a drug synthesized from this compound, acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of EGFR and thereby inhibiting these downstream signaling cascades.
Conclusion
This compound is a versatile and valuable intermediate in medicinal chemistry, particularly for the development of targeted cancer therapies. While quantitative solubility data remains a gap in the publicly available literature, its qualitative solubility profile can be effectively inferred from its synthetic applications. The provided general protocol for solubility determination offers a clear path for researchers to obtain precise quantitative data. The critical role of this compound as a precursor to potent kinase inhibitors like Lapatinib underscores its importance in the ongoing efforts to develop more effective and selective anticancer agents. Understanding the signaling pathways targeted by these derivatives is fundamental to the rational design of next-generation therapeutics.
Spectral Data and Synthetic Protocol of 6-Bromo-4-chloroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for the compound 6-Bromo-4-chloroquinazoline (CAS No. 38267-96-8). It includes tabulated ¹H NMR and mass spectrometry data, along with a comprehensive experimental protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Core Data Presentation
The following tables summarize the quantitative spectral data that has been reported for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.1 | Singlet | H-2 |
| 8.5 | Singlet | H-5 |
| 8.09 | Doublet | H-7 or H-8 |
| 7.98 | Doublet | H-7 or H-8 |
Solvent: CDCl₃, Frequency: 400 MHz, Temperature: 298 K.[1]
Table 2: Mass Spectrometry Data for this compound
| m/z Ratio | Ion |
| 243.0 - 244.9 | [M+1]⁺ |
Note: The observed range is due to the isotopic distribution of bromine and chlorine atoms.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
While specific experimental ¹³C NMR data for this compound was not found in the searched literature, the following are predicted chemical shift ranges based on data from structurally similar quinazoline derivatives.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 (C-Br) |
| C-7 | 135 - 140 |
| C-8 | 120 - 125 |
| C-8a | 145 - 150 |
| C-4a | 150 - 155 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This protocol is adapted from a documented synthesis procedure.[1]
-
Reaction Setup: Suspend 6-bromo-3H-quinazolin-4-one (20 g, 89 mmol) in 140 mL of phosphorus oxychloride (POCl₃).
-
Heating: Stir the reaction mixture for 3 hours at 140 °C.
-
Work-up: After the reaction is complete, concentrate the mixture under vacuum. Dissolve the residue in 500 mL of dichloromethane (CH₂Cl₂).
-
Neutralization: Neutralize the reaction solution with 200 g of solid sodium bicarbonate (NaHCO₃) and then filter the mixture.
-
Isolation: Evaporate the filtrate under vacuum to yield 4-chloro-6-bromoquinazoline as a beige solid (21 g, 95% yield).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer at 298 K.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (243.49 g/mol ).
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Safety and Handling of 6-Bromo-4-chloroquinazoline
This guide provides comprehensive safety protocols, handling procedures, and experimental data for 6-Bromo-4-chloroquinazoline, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid, heterocyclic compound with the following properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₈H₄BrClN₂ | [2][3] |
| Molecular Weight | 243.49 g/mol | [2][3] |
| CAS Number | 38267-96-8 | [1][2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥96% to 97% | [1][3] |
| SMILES | ClC1=C2C=C(Br)C=CC2=NC=N1 | [3] |
| InChI Key | JFJNDMNYNYLFLJ-UHFFFAOYSA-N | [1][2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.
GHS Hazard Classification
The compound is associated with the following hazard statements:
The signal word for this chemical is "Warning".[1]
Precautionary Statements and First Aid
| Precautionary Statement | Description | First Aid Measures |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | - |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] | If eye irritation persists, get medical advice/attention.[4] |
| P301 + P317 | IF SWALLOWED: Get medical help.[5] | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6] |
Handling and Storage
-
Handling: Use only in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is refrigerated or at -20°C.[1][3]
Experimental Protocols
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors.[7]
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol.
Materials:
-
6-bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (optional, as catalyst)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
To a round-bottom flask, add 6-bromoquinolin-4-ol and phosphorus oxychloride. A catalytic amount of DMF can also be added.[8]
-
Heat the reaction mixture to reflux (around 110°C) and stir for 3 to 6 hours.[8][9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Slowly and cautiously pour the reaction mixture into a beaker of ice water with continuous stirring.[8][9]
-
Neutralize the mixture to a pH of 5-8 with a saturated aqueous sodium bicarbonate solution.[8][9]
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[8][9]
-
Combine the organic phases and dry with anhydrous sodium sulfate.[9]
-
Concentrate the organic phase under reduced pressure to yield this compound as a solid.[9] Yields for this type of reaction are typically high, around 81-84%.[8][9]
Synthesis of N-substituted-6-arylquinazolin-4-amines via Suzuki Coupling
This compound can be further modified, for instance, through amination followed by a Suzuki-Miyaura coupling to generate diverse derivatives.
Part A: Amination
-
Dissolve this compound in DMF.
-
Add the desired primary or secondary amine and a non-nucleophilic base like Hunig's base (DIPEA).
-
Stir the reaction mixture at room temperature for approximately 2 hours.[10]
-
The resulting 6-bromo-N-substituted-quinazolin-4-amine can then be purified.
Part B: Suzuki-Miyaura Coupling
-
To a solution of the 6-bromo-N-substituted-quinazolin-4-amine in DMF, add an aryl boronic acid.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.[10]
-
Heat the reaction mixture in a microwave reactor at 150°C for 1 hour.[10]
-
After completion, the final N-substituted-6-arylquinazolin-4-amine product is purified, often using reverse-phase HPLC.[10]
Biological Activity and Applications
Derivatives of this compound, particularly 4-anilinoquinazolines, are of significant interest in medicinal chemistry due to their potential as anticancer agents.[11][12]
Mechanism of Action: EGFR Inhibition
Many 4-anilinoquinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][13] EGFR is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[11][14] In many cancers, the EGFR pathway is overactive, leading to uncontrolled cell division.[14] These quinazoline-based inhibitors typically bind to the ATP-binding site of the EGFR's kinase domain, preventing the autophosphorylation and activation of the receptor.[11] This blockage inhibits downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately reducing tumor cell proliferation.[11]
Cytotoxicity Data
The antiproliferative activity of various 6-bromo-4-anilinoquinazoline analogs has been evaluated against cancer cell lines. The following tables summarize the half-maximal lethal concentration (LC50) data.
Table 1: Cytotoxicity of 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines [11]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3a | 4-Fluoroanilino | > 10 | > 10 |
| 3b | 3-Fluoroanilino | > 10 | > 10 |
| 3c | 4-Chloroanilino | > 10 | > 10 |
| 3d | 3-Chloroanilino | > 10 | > 10 |
| 3e | 4-Bromoanilino | > 10 | > 10 |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[11]
Recent studies on other 6-bromo quinazoline derivatives have shown more potent cytotoxic effects. For instance, a series of quinazoline-4(3H)-one derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.
Table 2: Cytotoxicity of Novel 6-Bromo quinazoline-4(3H)-one Derivatives [15]
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8d | 59.15 ± 5.73 | 72.45 ± 2.90 |
| Erlotinib (Control) | 9.9 ± 0.14 | - |
These findings highlight the potential of the 6-bromoquinazoline scaffold in developing novel anticancer agents.[12][15]
References
- 1. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-chloroquinazoline: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Commercial Availability, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinazoline is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed experimental protocols for its synthesis and purification, and a thorough examination of its application in drug discovery, with a focus on its role in the development of EGFR inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 96% to over 98%, which is suitable for most research and development purposes. Below is a summary of key physicochemical properties and a list of representative commercial suppliers.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 38267-96-8 | [1][2] |
| Molecular Formula | C₈H₄BrClN₂ | [1][2] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | White to light yellow or tan solid/powder | [3] |
| Melting Point | 125-130 °C | |
| Purity | Typically ≥97% | [1][2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Commercial Suppliers
A non-exhaustive list of commercial suppliers for this compound is provided below. Researchers are advised to request a certificate of analysis for lot-specific purity and impurity data.
| Supplier | Purity Specification |
| Sigma-Aldrich | 97% |
| Otto Chemie Pvt. Ltd. | 97% |
| CP Lab Safety | min 97% |
| ChemScene | ≥96% |
| Shanghai Minstar Chemical Co., Ltd | 98% purity |
Typical Impurity Profile
While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, potential impurities in commercially available this compound can be inferred from its synthetic routes. Common impurities may include starting materials, reagents, and by-products from the cyclization and chlorination steps. Potential impurities could include:
-
5-Bromoanthranilic acid: An unreacted starting material.
-
6-Bromo-4-hydroxyquinazoline: The precursor to the final product, resulting from incomplete chlorination.
-
Solvent residues: Residual solvents from the synthesis and purification processes.
For applications in late-stage drug development, it is crucial to perform thorough analytical testing, including HPLC, LC-MS, and NMR, to identify and quantify any impurities.
Synthesis and Purification Protocols
The synthesis of this compound is a well-documented process in the chemical literature. The most common synthetic route involves the cyclization of 5-bromoanthranilic acid followed by chlorination.
Synthesis of 6-Bromo-4-hydroxyquinazoline
A common precursor, 6-Bromo-4-hydroxyquinazoline, can be synthesized from 5-bromoanthranilic acid.
Experimental Protocol:
-
A mixture of 5-bromoanthranilic acid and formamide is heated.
-
The reaction mixture is stirred at an elevated temperature for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., isopropanol) and dried to yield 6-bromo-4-hydroxyquinazoline.[4]
Synthesis of this compound
The conversion of 6-bromo-4-hydroxyquinazoline to the final product is typically achieved through chlorination.
Experimental Protocol:
-
To a suspension of 6-bromo-4-hydroxyquinazoline in an appropriate solvent (e.g., toluene or neat), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added.[5]
-
The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, the excess chlorinating agent is carefully quenched, often by pouring the reaction mixture onto ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford crude this compound.[5]
Purification
Purification of crude this compound is essential to remove any unreacted starting materials, by-products, or reagents. Recrystallization is a commonly employed and effective method.
Recrystallization Protocol:
-
The crude this compound is dissolved in a minimal amount of a hot solvent. Suitable solvents can be determined empirically but may include ethanol, isopropanol, or a mixture of solvents like ethanol/water.[4][6]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]
-
The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Application in the Synthesis of EGFR Inhibitors
This compound is a critical building block for the synthesis of numerous 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by anilines, while the bromo group at the 6-position provides a handle for further diversification, often through palladium-catalyzed cross-coupling reactions.
Synthesis of 4-Anilinoquinazoline Derivatives
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Role in the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are effective cancer therapeutics. This compound-derived inhibitors are designed to bind to this ATP pocket, thereby blocking the downstream signaling cascade.[7]
EGFR Signaling Pathway and Inhibition:
Caption: Simplified EGFR signaling pathway and the mechanism of quinazoline inhibitors.
Analytical Methods
To ensure the quality and purity of this compound and its derivatives, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method suitable for the analysis of quinazoline derivatives is outlined below. Method optimization may be required for specific applications.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any non-polar impurities, and then return to the initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile) |
This table is based on a method for a similar compound and should be adapted and validated for this compound.[8]
Conclusion
This compound remains a cornerstone for the development of targeted therapies, particularly in the field of oncology. Its commercial availability, coupled with well-established synthetic and purification protocols, makes it an accessible and versatile starting material for medicinal chemists. A thorough understanding of its properties, handling, and reactivity is paramount for the successful design and synthesis of next-generation kinase inhibitors. This guide provides a foundational resource for researchers, empowering them with the technical knowledge to effectively utilize this important chemical entity in their drug discovery endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Manufacturers of this compound, 97%, CAS 38267-96-8, B 3074, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. This compound | 38267-96-8 [sigmaaldrich.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Application of 6-Bromo-4-chloroquinazoline in Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 6-bromo-4-chloroquinazoline has emerged as a critical building block for the synthesis of potent kinase inhibitors. Its strategic di-halogenation allows for selective and sequential functionalization, making it an ideal starting material for creating diverse libraries of compounds targeting key enzymes in cellular signaling pathways. This technical guide provides a comprehensive review of the synthesis, key reactions, and therapeutic applications of this compound, with a focus on its role in the development of inhibitors for EGFR, CLK, PAK4, and c-Src kinases.
Synthesis of the this compound Core
The efficient synthesis of this compound is paramount for its utility in drug discovery. The most common synthetic approaches start from readily available materials and typically involve a cyclization to form the quinazolinone ring, followed by chlorination.
Table 1: Comparative Summary of Synthetic Protocols for this compound and its Precursors
| Starting Material | Key Reagents and Conditions | Product | Reported Yield | Reference |
| 5-bromoanthranilic acid | Acetic anhydride, reflux | 6-bromo-2-methyl-3,1-benzoxazin-4-one | - | [1] |
| 6-bromo-2-methyl-3,1-benzoxazin-4-one | Substituted aniline, reflux | 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | - | [1] |
| Anthranilamide | N-bromosuccinimide, acetonitrile, room temperature | 2-amino-5-bromobenzamide | 78% | [2] |
| 2-amino-5-bromobenzamide | Benzaldehyde, I2 (dehydrogenation) | 6-bromo-2-phenylquinazolin-4(3H)-one | - | [2] |
| 6-bromo-2-phenylquinazolin-4(3H)-one | Cl3CCN/PPh3 | 6-bromo-4-chloro-2-phenylquinazoline | 78% (over 2 steps) | [2] |
| 6-bromoquinolin-4-ol | POCl3, DMF (cat.), reflux | 6-bromo-4-chloroquinoline | 81% | [3] |
| 6-bromo-4-hydroxyquinoline | Phosphorus trichloride, N,N-dimethylformamide, reflux | 6-bromo-4-chloroquinoline | 84% | [4] |
Detailed Experimental Protocol: Synthesis of 6-bromo-4-chloro-2-phenylquinazoline[2]
Step 1: Synthesis of 2-amino-5-bromobenzamide To a solution of anthranilamide in acetonitrile at room temperature, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting solid is purified to yield 2-amino-5-bromobenzamide.
Step 2: Synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one A mixture of 2-amino-5-bromobenzamide and benzaldehyde is heated, followed by the addition of iodine for dehydrogenation. The crude product is obtained after workup and used in the next step without further purification.
Step 3: Synthesis of 6-bromo-4-chloro-2-phenylquinazoline The crude 6-bromo-2-phenylquinazolin-4(3H)-one is treated with a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3) in a suitable solvent. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, 6-bromo-4-chloro-2-phenylquinazoline, is then isolated and purified by column chromatography.
Key Reactions for Derivatization
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more readily displaced by nucleophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, it is primarily used to introduce aryl or heteroaryl substituents at the 6-position.
Experimental Protocol: Selective Suzuki Coupling at the C6 Position [5]
-
Materials: this compound, arylboronic acid (1.2 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%), sodium carbonate (Na₂CO₃) (2 equivalents), 1,4-dioxane, and water.
-
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
The crude product is purified by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. It is commonly employed to introduce a variety of amines at the 4-position of the quinazoline ring, a key step in the synthesis of many kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination at the C4 Position [6]
-
Materials: this compound, primary or secondary amine (1.1 equivalents), Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., Xantphos, BINAP), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
The crude product is purified by column chromatography.
-
Therapeutic Applications: this compound Derivatives as Kinase Inhibitors
The this compound scaffold has been extensively utilized in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 6-bromo-4-quinazolinone have shown significant potential as EGFR inhibitors.[1] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.[1]
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and its inhibition by 6-bromo-quinazoline derivatives.
Table 2: In Vitro Activity of 6-Bromo-quinazoline Derivatives against EGFR
| Compound ID | Target Protein | Cell Line | IC50 (µM) | Reference |
| 8a | EGFR (wild-type) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [7][8] |
| 8a | EGFR (wild-type) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [7][8] |
| 8c | EGFR (wild-type) | - | - | [7] |
| 20 | DHFR | - | - | [7] |
| 22 | DHFR | - | - | [7] |
Note: The binding energy for compound 8a against EGFR was reported as -6.7 kcal/mol, and for 8c as -5.3 kcal/mol.[8][9]
Cdc2-like Kinase (CLK) Inhibitors
Substituted 6-arylquinazolin-4-amines, synthesized from this compound, have been identified as potent inhibitors of Cdc2-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing.
CLK-Mediated Splicing Regulation and its Inhibition
Caption: Inhibition of CLK-mediated splicing by 6-arylquinazolin-4-amine derivatives.
Table 3: IC50 Values of Quinazoline Derivatives against CLK and Dyrk Kinases[10]
| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | Dyrk1A (nM) | Dyrk1B (nM) |
| Quinazoline 1 | 13 | 4 | 20 | 4 | 7 | 11 |
| Quinazoline 2 | 30 | 12 | 110 | 12 | 12 | 13 |
| Quinazoline 3 | 8 | 5 | 28 | 5 | 10 | 10 |
| Quinazoline 4 | 20 | 10 | 50 | 10 | 15 | 18 |
| Quinazoline 5 | 15 | 8 | 35 | 8 | 12 | 15 |
p21-Activated Kinase 4 (PAK4) Inhibitors
The this compound scaffold has been instrumental in the structure-based design of selective PAK4 inhibitors. These inhibitors have demonstrated the ability to retain strong PAK4 affinity.
Experimental Workflow for Synthesis and Screening of PAK4 Inhibitors
Caption: Workflow for the development of PAK4 inhibitors from this compound.
Table 4: Kinase Inhibition Data for Quinazoline-based PAK4 Inhibitors[11]
| Compound ID | PAK4 Ki (µM) | PAK1 Ki (µM) | PAK4 Selectivity (fold) |
| 31 (6-chloro) | 0.009 | 3.11 | 346 |
| 38 (7-chloro) | 0.006 | 0.342 | 57 |
| 39 (6-fluoro) | 0.012 | 0.372 | 31 |
| 40 (6-bromo) | 0.007 | 1.33 | 190 |
c-Src Inhibitors
While specific IC50 data for this compound derivatives targeting c-Src is less prevalent in the provided literature, the 4-anilinoquinazoline scaffold is a known pharmacophore for c-Src inhibitors. The development of such inhibitors follows a similar synthetic strategy, utilizing this compound as a key starting material. The general principle of action involves competitive binding at the ATP pocket of the c-Src kinase domain.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its synthetic accessibility and the differential reactivity of its two halogen atoms provide a robust platform for the generation of diverse chemical libraries. The successful development of potent inhibitors targeting EGFR, CLK, and PAK4, with potential applications against c-Src, underscores the significance of this chemical entity. The detailed synthetic protocols and quantitative biological data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Bromo-4-chloroquinazoline: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloroquinazoline is a key heterocyclic intermediate that serves as a versatile scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chloro group at the 4-position and the bromo substituent at the 6-position, allow for sequential and regioselective functionalization. This enables the synthesis of diverse libraries of molecules with a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound as a pivotal building block in the design and discovery of novel therapeutic agents, with a primary focus on kinase inhibitors.
Chemical Properties and Synthesis
This compound, with the chemical formula C₈H₄BrClN₂, is a solid at room temperature. Its structure features a fused pyrimidine and benzene ring system, which is a common motif in many biologically active compounds.[1] The electron-withdrawing nature of the quinazoline ring system, coupled with the chloro leaving group, makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from anthranilamide or related precursors. A common synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline [2]
-
Bromination of Anthranilamide: Anthranilamide is treated with N-bromosuccinimide in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[2]
-
Cyclocondensation: The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation using iodine, to form 6-bromo-2-phenylquinazolin-4(3H)-one.[2]
-
Chlorination: The quinazolinone is then chlorinated using a mixture of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to afford the final product, 6-bromo-4-chloro-2-phenylquinazoline.[2]
Role as a Chemical Intermediate in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-substituted quinazoline derivatives. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, most notably anilines, to form 4-anilinoquinazolines. This class of compounds has been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][3]
Synthesis of 4-Anilinoquinazoline Derivatives
The reaction of this compound with a substituted aniline is a cornerstone of its application. This nucleophilic aromatic substitution reaction is often carried out in a suitable solvent such as isopropanol or a THF/water mixture, and can be accelerated by microwave irradiation.[2]
Caption: General workflow for synthesizing 4-anilinoquinazolines.
The bromine atom at the 6-position provides a secondary site for diversification. It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or heteroaryl groups.[4] This dual functionalization capacity allows for the fine-tuning of the pharmacological properties of the resulting molecules.
Applications in Kinase Inhibitor Development
Quinazoline-based molecules are prominent in the field of kinase inhibitor research. Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline scaffold and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] Derivatives of this compound have been extensively explored as potent inhibitors of EGFR and other kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives synthesized from this compound can act as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways and inhibiting tumor growth.[6]
Caption: EGFR signaling pathway and its inhibition.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various 4-anilinoquinazoline derivatives synthesized using this compound as a key intermediate.
Table 1: In Vitro Antiproliferative Activity of 4-Anilinoquinazoline Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| 9a | Various Cancer Cell Lines | 25-682 | [7] |
| 19g | H1975 | 110 | [8] |
| 7i | A549 | 2250 | [9][10] |
| 7i | HT-29 | 1720 | [9][10] |
| 7i | MCF-7 | 2810 | [9][10] |
Table 2: In Vitro Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 5e | EGFR | 14 | [6] |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | [5] |
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | [5] |
| 6c | EGFR | 83 | [11] |
| 6c | VEGFR-2 | 76 | [11] |
| 6c | HER2 | 138 | [11] |
| 6c | CDK2 | 183 | [11] |
| 7i | EGFR | 17.32 | [9][10] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[13]
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant human EGFR), and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP and, in a coupled luciferase reaction, produces a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)[11]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Conclusion
This compound has established itself as a cornerstone intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology. Its facile and versatile chemistry allows for the creation of extensive libraries of compounds for high-throughput screening and lead optimization. The 4-anilinoquinazoline scaffold, readily accessible from this intermediate, has proven to be a privileged structure for targeting protein kinases. The continued exploration of new synthetic methodologies and the derivatization of the this compound core will undoubtedly lead to the discovery of novel and more effective therapeutic agents in the future.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. benchchem.com [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-Bromo-4-chloroquinazoline from 5-bromoanthranilic acid
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Application Notes and Protocols: Chlorination of 6-bromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chlorination of 6-bromoquinazolin-4(3H)-one to synthesize 6-bromo-4-chloroquinazoline, a crucial intermediate in the development of various bioactive molecules, including potential anticancer agents. The procedure outlined is a compilation of established methods, emphasizing the use of phosphorus oxychloride (POCl₃) as the chlorinating agent.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The conversion of a quinazolin-4(3H)-one to its corresponding 4-chloroquinazoline derivative is a pivotal step in the synthesis of numerous biologically active molecules, such as kinase inhibitors used in cancer therapy. This transformation introduces a reactive chlorine atom at the 4-position, which can be readily displaced by various nucleophiles to generate a library of substituted quinazolines. This protocol focuses on the specific chlorination of 6-bromoquinazolin-4(3H)-one, a key building block for further molecular elaboration.
Reaction Principle
The chlorination of 6-bromoquinazolin-4(3H)-one is typically achieved by treatment with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through the conversion of the lactam functionality of the quinazolinone into a chloro-substituted aromatic quinazoline. The mechanism involves the initial phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of a chloride ion to displace the phosphate group and subsequent aromatization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the chlorination of quinazolinone derivatives, based on literature precedents.
| Parameter | Value/Range | Notes |
| Substrate | 6-bromoquinazolin-4(3H)-one | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Often used in large excess, serving as both reagent and solvent. |
| Additives/Catalysts | N,N-Dimethylformamide (DMF) | A catalytic amount can accelerate the reaction. |
| Reaction Temperature | 80 - 115 °C (Reflux) | The reaction is typically carried out at the reflux temperature of POCl₃. |
| Reaction Time | 2 - 5 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Yield | 81 - 93% | Reported yields for similar substrates can be high.[1][2] |
| Work-up | Quenching with ice-water, neutralization, and extraction | Careful quenching is crucial due to the reactivity of excess POCl₃. |
| Purification | Recrystallization or column chromatography | To obtain the final product with high purity. |
Experimental Protocol
This protocol describes a general and robust method for the chlorination of 6-bromoquinazolin-4(3H)-one.
Materials:
-
6-bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, catalytic amount)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinazolin-4(3H)-one.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the reagent and the solvent. A catalytic amount of DMF (a few drops) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, heptane) or by column chromatography on silica gel.
-
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Experimental Workflow
Caption: Workflow for the chlorination of 6-bromoquinazolin-4(3H)-one.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the reaction conditions based on their specific experimental setup and analytical observations.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromo-4-chloroquinazoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the differential reactivity of its two halogen substituents, allowing for selective functionalization. The protocols and data presented herein are designed to serve as a robust starting point for the synthesis of novel 4,6-disubstituted quinazoline derivatives.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] this compound offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is significantly more reactive than the carbon-chlorine bond at the 4-position in Suzuki-Miyaura couplings.[1] This reactivity difference enables the selective introduction of aryl or heteroaryl groups at the C6 position, while leaving the C4 chloro-substituent available for subsequent transformations, such as nucleophilic aromatic substitution. This stepwise functionalization allows for the efficient construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (preferentially the C-Br bond of this compound) to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki coupling of 6-halo-quinazoline derivatives with various arylboronic acids. The data is compiled from analogous reactions on structurally similar substrates, such as 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one and 6-bromo-4-chloroquinoline-3-carbonitrile, to provide expected outcomes for the Suzuki coupling of this compound.[1][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 | 0.33 | 94 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 | 0.33 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 | 0.33 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 | 0.33 | 88 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 | 0.33 | 90 |
| 6 | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 8 | 75-85 |
| 7 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 6 | 80-90 |
| 8 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 10 | 70-80 |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling reaction at the C6-bromo position of this compound.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).[1]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1] The final concentration of the quinazoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloroquinazoline.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Regioselectivity of the Suzuki coupling on this compound.
References
Application Notes: Synthesis and Application of 4-Anilinoquinazoline Derivatives from 6-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[1][2] These compounds are particularly effective as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key regulators of signaling pathways often dysregulated in cancer.[1][3] The starting material, 6-Bromo-4-chloroquinazoline, is a versatile building block for creating libraries of novel 4-anilinoquinazoline derivatives. The presence of two reactive sites—the C4-chloro and C6-bromo positions—allows for sequential, selective functionalization.
The primary reaction involves a nucleophilic aromatic substitution (SNAr) at the C4 position with a variety of substituted anilines. Subsequently, the C6-bromo position can be modified using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity and fine-tune the biological activity of the molecule.[4][5][6] This document provides detailed protocols for the synthesis of 4-anilino-6-bromoquinazolines and their subsequent derivatization, along with methods for evaluating their biological activity.
Synthetic Workflow and Key Reactions
The overall synthetic strategy involves a two-step process. The first step is the N-arylation of this compound with a selected aniline. The second, optional step involves a palladium-catalyzed cross-coupling reaction to modify the C6 position.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Data Presentation: Synthesis of N-Aryl-6-bromoquinazolines
The following table summarizes the results of the nucleophilic aromatic substitution reaction between this compound and various substituted anilines, demonstrating the versatility of the protocol.
| Entry | Aniline Substituent (R) | Solvent System | Method | Yield (%) | Reference |
| 1 | 3-chloroaniline | THF/H₂O | Microwave | 92 | [7] |
| 2 | 4-fluoroaniline | THF/H₂O | Microwave | 96 | [7] |
| 3 | 4-methoxyaniline | THF/H₂O | Microwave | 95 | [7] |
| 4 | 2-methylaniline | THF/H₂O | Microwave | 85 | [7] |
| 5 | 2,4-dichloroaniline | THF/iPrOH | Conventional Heating | N/A | [8] |
| 6 | 3-ethynylaniline | N/A | N/A | N/A | [4] |
N/A: Not available in the cited reference.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Substituted-phenyl)-6-bromoquinazolin-4-amines
This protocol details the nucleophilic aromatic substitution reaction at the C4 position of this compound. A microwave-assisted method is presented for its efficiency and rapid reaction times.[7]
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Microwave synthesis vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired substituted aniline (1.1 mmol, 1.1 eq).
-
Add a solvent mixture of THF and water (1:1, v/v, 4 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the mixture. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to yield the desired N-(substituted-phenyl)-6-bromoquinazolin-4-amine.
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Further Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the C6-bromo position of the previously synthesized 4-anilino-6-bromoquinazoline derivative.[6]
Materials:
-
N-(Substituted-phenyl)-6-bromoquinazolin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the N-(substituted-phenyl)-6-bromoquinazolin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of the synthesized compounds against human cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized 4-anilinoquinazoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Many 4-anilinoquinazoline derivatives function by competitively inhibiting the ATP-binding site within the kinase domain of EGFR. This prevents receptor autophosphorylation and the activation of downstream pro-survival signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 6-Bromo-4-chloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The 6-bromo-4-chloroquinazoline scaffold, in particular, is a crucial intermediate in the synthesis of a variety of potent therapeutic agents, including kinase inhibitors for cancer therapy. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and significant by-product formation.
Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as rapid reaction rates, increased product yields, enhanced purity, and improved energy efficiency. This application note provides a detailed protocol for the efficient, two-step microwave-assisted synthesis of this compound, starting from 5-bromoanthranilic acid.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Microwave-Assisted Cyclization - Formation of 6-bromoquinazolin-4(3H)-one from 5-bromoanthranilic acid and formamide.
-
Step 2: Microwave-Assisted Chlorination - Conversion of 6-bromoquinazolin-4(3H)-one to this compound using phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 6-Bromoquinazolin-4(3H)-one
This protocol is adapted from established methods for the microwave-assisted synthesis of quinazolinones.[1][2]
Materials:
-
5-Bromoanthranilic acid
-
Formamide
-
Microwave reactor vials (10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 5-bromoanthranilic acid (1.0 mmol, 216 mg) and formamide (5.0 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with microwave energy at a constant temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (20 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one.
Step 2: Microwave-Assisted Synthesis of this compound
This protocol is an adaptation of conventional chlorination methods using phosphorus oxychloride, optimized for microwave-assisted synthesis.[3][4][5][6]
Materials:
-
6-Bromoquinazolin-4(3H)-one (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Microwave reactor vials (10-20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing 6-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg), add phosphorus oxychloride (3.0 mL).
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwave energy at a constant temperature of 120°C for 15-30 minutes. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
After the reaction is complete, cool the vial in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound derivatives.
| Step | Reactants | Solvent/Reagent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5-Bromoanthranilic acid, Formamide | Formamide | 100-300 | 150 | 10-20 | 85-95 |
| 2 | 6-Bromoquinazolin-4(3H)-one | POCl₃, DMF (cat.) | 100-300 | 120 | 15-30 | 75-90 |
Visualizations
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the two-step microwave-assisted synthesis.
Signaling Pathway Analogy: From Starting Material to Final Product
Caption: Synthetic pathway from starting material to the final product.
Conclusion
The described microwave-assisted protocols offer a rapid, efficient, and high-yielding route for the synthesis of this compound derivatives. These methods significantly reduce reaction times compared to conventional heating, providing a valuable tool for researchers in medicinal chemistry and drug development. The ease of execution and scalability of these protocols make them highly suitable for the rapid generation of compound libraries for further biological evaluation.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-4-chloroquinazoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatile nature allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Bromo-4-chloroquinazoline has emerged as a key starting material in the synthesis of a diverse range of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical drivers in many cancers.[1][2][3] The bromine atom at the 6-position and the chlorine atom at the 4-position serve as versatile synthetic handles for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors.
Synthetic Strategies and Key Reactions
The primary synthetic utility of this compound lies in its sequential functionalization at the C4 and C6 positions. The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution, while the bromine at C6 is ideal for palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the C4-Position
The initial and most common step involves the displacement of the C4-chloro group with a primary amine, typically a substituted aniline, to introduce the pharmacophore responsible for binding to the hinge region of the kinase active site.
Palladium-Catalyzed Cross-Coupling at the C6-Position
Following the installation of the C4-substituent, the C6-bromo group can be further modified using various palladium-catalyzed cross-coupling reactions to enhance potency and modulate physicochemical properties.
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by coupling the 6-bromoquinazoline with a boronic acid or ester.[5]
-
Sonogashira Coupling: This reaction introduces alkynyl groups, which can serve as important interaction points within the kinase active site.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-6-bromoquinazoline Derivatives
This protocol describes the general procedure for the nucleophilic substitution of the 4-chloro group of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.0-1.2 equivalents)
-
Isopropanol (or other suitable solvent like THF)
-
Hydrochloric acid (catalytic amount, if needed)
-
Magnetic stirrer and heating plate
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of this compound (1.0 equiv.) in isopropanol, add the desired substituted aniline (1.0-1.2 equiv.).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the precipitate with cold isopropanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 4-anilino-6-bromoquinazoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Anilino-6-bromoquinazolines
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-anilino-6-bromoquinazoline with an arylboronic acid.
Materials:
-
4-Anilino-6-bromoquinazoline derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.)[5]
-
Solvent system (e.g., 4:1 1,4-dioxane/water, degassed)[5]
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a Schlenk flask, combine the 4-anilino-6-bromoquinazoline derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (0.03 equiv.), and base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-anilinoquinazoline.[5]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity (IC50) of a synthesized quinazoline derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine-5'-triphosphate (ATP), typically at a concentration close to its Km for the kinase
-
Synthesized quinazoline inhibitor (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[6]
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and positive control in the kinase assay buffer.
-
In a microplate, add the kinase, substrate, and buffer.
-
Add the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.[6]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4: Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to evaluate the anti-proliferative effect of synthesized quinazoline inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized quinazoline inhibitor (test compound) dissolved in DMSO
-
Positive control (e.g., Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from 6-bromo-quinazoline derivatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | EGFR | 14 | [1] |
| 2 | VEGFR-2 | 76 | [7] |
| 3 | CDK2 | 183 | [7] |
| 4 | HER2 | 138 | [7] |
| 5 | EGFR | 83 | [7] |
| 6 | VEGFR-2 | 50.22 | [2] |
| 7 | EGFR | 17.32 | [8][9] |
Table 2: Anti-proliferative Activity (IC50) of Selected Quinazoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8a | AU-565 | 1.54 | [2] |
| 8b | MDA-MB-231 | 2.67 | [2] |
| 8c | MDA-MB-231 | 1.75 | [2] |
| 9 | A549 | 2.25 | [8][9] |
| 9 | HT-29 | 1.72 | [8][9] |
| 9 | MCF-7 | 2.81 | [8][9] |
Mandatory Visualizations
Caption: EGFR signaling pathway and inhibition by 6-bromo-4-anilinoquinazoline derivatives.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed experimental protocols for the nucleophilic substitution on 6-bromo-4-chloroquinazoline, a key intermediate in the synthesis of various biologically active compounds, particularly in the field of drug discovery. The protocols outlined below describe the substitution of the chloro group at the 4-position with amine, alcohol, and thiol nucleophiles.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many therapeutic agents, including several approved anticancer drugs that act as tyrosine kinase inhibitors. The functionalization of the quinazoline scaffold is crucial for modulating their pharmacological properties. Nucleophilic aromatic substitution (SNAr) at the C4-position of 4-chloroquinazolines is a fundamental strategy for introducing diverse functionalities. The presence of a bromine atom at the 6-position offers an additional site for further chemical modification, making this compound a versatile building block in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-bromoquinazoline Derivatives
This protocol describes the reaction of this compound with primary or secondary amines to yield the corresponding 4-amino-6-bromoquinazoline derivatives. This reaction is typically carried out under thermal conditions, often with the aid of a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, N-methylaniline, morpholine)
-
Solvent (e.g., isopropanol, ethanol, N,N-dimethylformamide (DMF))
-
Base (optional, e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired amine (1.1-1.5 eq).
-
If the amine salt is used, or to scavenge the HCl byproduct, a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) can be added.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Microwave-Assisted Synthesis:
For faster reaction times, microwave irradiation can be employed.
-
In a microwave-safe vial, combine this compound (1.0 eq), the amine (1.1-1.5 eq), and a suitable solvent (e.g., THF/H₂O mixture).[1]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a short duration (e.g., 10-40 minutes).[1]
-
After cooling, the product can be isolated by precipitation or extraction as described above.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-6-bromoquinazoline Derivatives
This protocol details the substitution of the 4-chloro group with an alcohol or a phenol to form the corresponding ether linkage. This reaction typically requires a strong base to generate the alkoxide or phenoxide nucleophile.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the alcohol or phenol (1.2 eq) in an anhydrous solvent under an inert atmosphere, add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 4-Thio-6-bromoquinazoline Derivatives
This protocol outlines the reaction with a thiol to introduce a thioether linkage at the 4-position. Similar to the synthesis of ethers, a base is often used to generate the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the thiol (1.1 eq) in a suitable solvent, add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for about 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution on 4-chloroquinazoline derivatives with various nucleophiles, which can be extrapolated for this compound.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methylaniline | THF/H₂O | 100 (Microwave) | 0.17 | 96 | [1] |
| 3-chloroaniline | THF/H₂O | 100 (Microwave) | 0.33 | 92 | [1] |
| 4-fluoroaniline | THF/H₂O | 100 (Microwave) | 0.33 | 95 | [1] |
| 4-methoxyaniline | THF/H₂O | 100 (Microwave) | 0.33 | 96 | [1] |
| Aniline | Isopropanol | Reflux | 4 | ~85 | General Protocol |
| Morpholine | Ethanol | Reflux | 6 | ~90 | General Protocol |
Table 2: Nucleophilic Substitution with Alcohols and Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaH | THF | 60 | 12 | ~70-80 | General Protocol |
| Methanol | NaH | THF | Reflux | 8 | ~60-70 | General Protocol |
| p-cresol | KOtBu | Dioxane | 100 | 10 | ~75-85 | General Protocol |
Table 3: Nucleophilic Substitution with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 80 | 5 | ~80-90 | General Protocol |
| Benzyl thiol | NaOH | Ethanol | Reflux | 6 | ~75-85 | General Protocol |
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution on this compound.
Many quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
6-Bromo-4-chloroquinazoline: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-4-chloroquinazoline is a key heterocyclic building block in medicinal chemistry, prized for its role in the synthesis of potent and selective kinase inhibitors. The quinazoline core is a recognized privileged structure, forming the basis of several FDA-approved anti-cancer drugs that target protein kinases. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 4-position offers orthogonal reactivity, enabling sequential and selective functionalization through various cross-coupling and substitution reactions. This dual reactivity allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize lead compounds for therapeutic development.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors targeting key players in cell signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Cdc2-like Kinase 4 (Clk4). Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its utility as a scaffold for the development of kinase inhibitors for oncology. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr), readily reacting with amines to introduce a variety of side chains that can interact with the hinge region of the kinase ATP-binding pocket. The 6-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups to explore the solvent-exposed region of the kinase.
Kinase Inhibitor Synthesis
EGFR Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1] By reacting this compound with various substituted anilines, researchers can synthesize libraries of compounds to probe the EGFR active site. Subsequent Suzuki coupling at the 6-position can further enhance potency and selectivity.[2][3]
Clk4 Inhibitors: Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing, and their inhibition is a potential therapeutic strategy for various diseases. 6-Arylquinazolin-4-amines, synthesized from this compound, have been identified as potent and selective inhibitors of Clk4.[4][5]
Quantitative Data: Biological Activity of 6-Bromoquinazoline Derivatives
The following tables summarize the biological activity of various kinase inhibitors synthesized using this compound as a starting material.
Table 1: Antiproliferative Activity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines [1]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3g | 2-Fluoroanilino | 0.73 | 1.45 |
| 3h | 3-Fluoroanilino | > 10 | > 10 |
| 3j | 3-Chloroanilino | 5.45 | 6.32 |
| 3l | 2,4-Difluoroanilino | 1.44 | 4.97 |
| Gefitinib | (Reference Drug) | 0.85 | 1.78 |
Table 2: Kinase Inhibitory Activity of a 6-Arylquinazolin-4-amine Derivative Against a Panel of Kinases [5]
| Kinase | IC50 (nM) for Compound 2 |
| Clk1 | 37 |
| Clk2 | 680 |
| Clk3 | 470 |
| Clk4 | 50 |
| Dyrk1A | 27 |
| Dyrk1B | 430 |
| EGFR | 230 |
Compound 2 is N-(thiophen-2-ylmethyl)-6-(benzo[d][2][6]dioxol-5-yl)quinazolin-4-amine, synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-6-bromoquinazolines via Nucleophilic Aromatic Substitution
This protocol describes the general procedure for the reaction of this compound with a substituted aniline.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of 4-anilino-6-bromoquinazolines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Concentrated HCl (catalytic amount)
-
THF/Isopropanol (1:1 mixture)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of THF and isopropanol, add the desired substituted aniline (1.1 equivalents).[2]
-
Add a catalytic amount of concentrated HCl.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether) to afford the pure product.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Anilino-6-bromoquinazolines
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-anilino-6-bromoquinazoline with an arylboronic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Anilino-6-bromoquinazoline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
DMF (Dimethylformamide)
-
Microwave reactor or conventional heating setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a microwave vial, combine the 4-anilino-6-bromoquinazoline derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2.0 equivalents).[4]
-
Add DMF as the solvent.[4]
-
Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 120-150 °C for 15-30 minutes) or conventional heating until the starting material is consumed, as monitored by TLC.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-anilinoquinazoline.
Signaling Pathway Inhibition
Derivatives of this compound are designed to inhibit key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates the inhibition of the EGFR signaling pathway by 4-anilinoquinazoline analogs.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by 4-anilino-6-bromoquinazoline derivatives.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its predictable reactivity at the C4 and C6 positions allows for the systematic development of compound libraries for SAR studies. The successful application of this scaffold in the discovery of potent EGFR and Clk4 inhibitors highlights its importance in the ongoing quest for novel therapeutics. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 6-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 6-Bromo-4-chloroquinazoline, a key intermediate in pharmaceutical synthesis. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound dissolved in deuterated chloroform (CDCl₃). These predictions are based on established chemical shift values and substituent effects for similar aromatic and heterocyclic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | 8.90 | s | - |
| H-5 | 8.45 | d | 2.2 |
| H-7 | 8.05 | dd | 9.0, 2.2 |
| H-8 | 7.85 | d | 9.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 153.5 |
| C-4 | 159.0 |
| C-4a | 150.0 |
| C-5 | 130.0 |
| C-6 | 122.0 |
| C-7 | 138.0 |
| C-8 | 129.5 |
| C-8a | 125.0 |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
Instrument Setup and Acquisition (¹³C NMR):
-
Use the same locked and shimmed sample.
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Apply baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Data Presentation: Expected Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for C₈H₄BrClN₂
| Ion | Calculated m/z |
| [M+H]⁺ | 242.9322 |
Table 4: Predicted Major Fragments in Electron Ionization (EI) Mass Spectrometry
| m/z (Nominal) | Proposed Fragment |
| 242/244/246 | [M]⁺ (Molecular ion) |
| 207/209 | [M-Cl]⁺ |
| 163/165 | [M-Br]⁺ |
| 128 | [M-Br-Cl]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Mass spectrometer (e.g., ESI-TOF for HRMS or GC-MS with an EI source for fragmentation)
Procedure (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a suitable standard.
-
Set the instrument to positive ion mode.
-
Optimize the electrospray source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable m/z range (e.g., 100-500).
Procedure (EI-MS):
-
Sample Preparation: Dissolve the sample in a volatile solvent compatible with GC analysis (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (GC-MS):
-
Equip the GC with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set an appropriate temperature program for the GC oven to ensure the elution of the compound.
-
Set the EI source energy to 70 eV.
-
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the mass spectrum of the eluting peak corresponding to this compound.
Visualization: Predicted Mass Spectrometry Fragmentation Pathway
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-4-chloroquinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4-chloroquinazoline synthesis.
Troubleshooting Guide
Question: My yield of this compound is consistently low. What are the most critical factors to investigate?
Answer: Low yields in the synthesis of this compound can often be attributed to several key factors. The most critical aspects to examine are the purity of your starting materials, the choice and handling of the chlorinating agent, and the reaction conditions. Incomplete conversion of the precursor, 6-bromoquinazolin-4(3H)-one (or 6-bromoquinolin-4-ol), and the formation of side products are common issues. Ensure your starting material is completely dry, as moisture can react with the chlorinating agent.
Question: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
Answer: The primary side products in this synthesis often result from incomplete chlorination or degradation of the starting material or product under harsh reaction conditions. If using phosphorus oxychloride (POCl₃), insufficient heating or reaction time can leave unreacted 6-bromoquinazolin-4(3H)-one. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like substances. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Question: How do I choose the best chlorinating agent for my synthesis?
Answer: The most commonly used chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃). The choice can depend on the specific substrate and desired reaction scale.
-
Phosphorus Oxychloride (POCl₃): Often used in excess as both the reagent and solvent. It generally provides good yields but requires careful handling due to its corrosive nature. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes facilitate the reaction.[1][2]
-
Phosphorus Trichloride (PCl₃): Can also be an effective chlorinating agent. Some protocols report high yields using PCl₃ in a solvent like toluene.[3]
Experimenting with both agents on a small scale may be necessary to determine the optimal conditions for your specific setup.
Question: My work-up procedure seems to be causing product loss. What is the recommended procedure?
Answer: A careful work-up is critical to maximize the isolated yield. After the reaction is complete, the excess chlorinating agent must be removed, typically by distillation under reduced pressure. The reaction mixture is then quenched by slowly and carefully pouring it onto crushed ice or into ice-cold water. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The pH of the aqueous solution is then adjusted to be neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate or potassium carbonate.[2] The product is then extracted with an organic solvent such as chloroform, dichloromethane, or ethyl acetate.[1][4] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to yield the crude product.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Reported yields for the chlorination of 6-bromoquinazolin-4(3H)-one to this compound can vary significantly depending on the specific protocol. However, optimized procedures can achieve yields ranging from 81% to as high as 98.5%.[1][2] One patent reports a comprehensive three-step synthesis with an overall yield of over 70%.[3]
Q2: How can I purify the final this compound product?
A2: The crude product can be purified by recrystallization or column chromatography. Recrystallization from ethanol is a commonly reported method and can yield a white solid.[4] For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is typically effective.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves hazardous reagents and should be performed with strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are highly corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture with ice water is highly exothermic and can release corrosive vapors. This should be done slowly and with extreme caution.
-
Organic solvents like chloroform, dichloromethane, and ethyl acetate are flammable and/or toxic. Use them in a well-ventilated area.
Q4: Can microwave irradiation be used to improve the yield or reaction time?
A4: While not specifically detailed for the chlorination step in the provided context, microwave-mediated synthesis has been shown to be effective for subsequent N-arylation reactions of 4-chloroquinazolines, often leading to shorter reaction times and high yields.[5] It is plausible that microwave-assisted heating could be explored for the chlorination step itself, potentially offering a more efficient and controlled heating method.
Data Presentation
Table 1: Comparison of Chlorination Conditions for this compound Synthesis
| Precursor | Chlorinating Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-bromoquinolin-4-ol | POCl₃ | - | DMF (catalytic) | 110 (Reflux) | 3 | 81 | [1] |
| 6-bromo-4-hydroxyquinoline | PCl₃ | - | DMF (catalytic) | Reflux | 6 | 84 | [2] |
| 6-bromoquinolin-4-ol | POCl₃ | - | - | Reflux | 6 | 98.5 | [2] |
| 6-bromoquinazolin-4(3H)-one | POCl₃ | - | Triethylamine | Reflux | 5 | 85 | [4] |
| 6-bromoquinoline-4(1H)-one | PCl₃ | Toluene | - | Reflux | 2 | 89.64 | [3] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is based on a high-yield procedure.[2]
-
To 6-bromoquinolin-4-ol (52 g, 232.1 mmol), add phosphorus oxychloride (213.5 mL).
-
Heat the mixture to reflux and maintain for 6 hours. The mixture should turn into a light brown solution.
-
After 6 hours, cool the reaction mixture to room temperature.
-
Remove the excess phosphorus oxychloride under vacuum.
-
Slowly and carefully pour the remaining residue into a beaker containing 2 L of ice.
-
Neutralize the mixture with solid potassium carbonate until the pH is approximately 7-8.
-
Collect the resulting solid by filtration and wash it with water.
-
Dry the solid in the air to obtain this compound as a light yellow solid (55.46 g, 98.5% yield).
Protocol 2: Chlorination using Phosphorus Trichloride (PCl₃) in Toluene
This protocol utilizes PCl₃ in a solvent.[3]
-
In a 250 mL three-necked flask, add 6-bromoquinoline-4(1H)-one (10g, 44.63 mmol), toluene (100 mL), and phosphorus trichloride (24.48g, 178.52 mmol).
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material spot disappears.
-
After cooling, evaporate the solvent and excess reagent under reduced pressure.
-
The resulting solid is triturated with ether (100 mL), filtered, and dried to yield a yellow powder (9.7g, 89.64% yield).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-4-chloroquinazoline Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Bromo-4-chloroquinazoline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Initial Precipitation
-
Question: After quenching the reaction mixture with water and filtering, the yield of my crude this compound is lower than expected. What are the possible causes and solutions?
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Answer: Low initial yield can stem from several factors:
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Incomplete Precipitation: The product may have some solubility in the aqueous solution, especially if the volume of water used for quenching was excessive.
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Mechanical Loss: Product may be lost during filtration or transfer.
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous solution is neutralized. One protocol for a similar compound, 6-bromo-4-chloroquinoline, suggests neutralization with a saturated sodium bicarbonate solution to a pH of 8.[1] Another mentions using solid potassium carbonate.[1]
-
Extraction of Aqueous Layer: After filtering the initial precipitate, extract the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[1][2]
-
Minimize Transfers: Handle the crude solid carefully to minimize mechanical losses.
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Issue 2: Oiling Out During Recrystallization
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Question: My this compound is separating as an oil instead of forming crystals during recrystallization. How can I resolve this?
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Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated and cools too quickly.
Troubleshooting Steps:
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Solvent Selection: For a related compound, 6-bromo-4-chloroquinoline, recrystallization from normal heptane has been reported.[3] For other bromo-quinazoline derivatives, ethanol has been used successfully.[4][5] Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.
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Seeding: Introduce a seed crystal (a tiny amount of the pure compound) to the cooling solution to initiate crystallization.
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Issue 3: Colored Impurities in the Final Product
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Question: My final product has a yellowish or brownish tint, but I expect a white or off-white solid. How can I remove these colored impurities?
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Answer: Colored impurities are common in heterocyclic synthesis. They can often be removed by treatment with activated charcoal or by performing a second recrystallization.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Multiple Recrystallizations: A second recrystallization is often effective at removing residual colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common methods are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities. For more complex mixtures, column chromatography provides better separation.
Q2: What are some recommended recrystallization solvents for this compound?
A2: While specific data for this compound is limited, information from related compounds suggests the following as good starting points:
-
Ethanol: Has been used for the recrystallization of 6-bromo-quinazolinone derivatives.[4][5]
-
Normal Heptane: A patent for the synthesis of 6-bromo-4-chloroquinoline reports recrystallization from n-heptane.[3]
-
Solvent Mixtures: Mixtures such as hexane/ethyl acetate or hexane/acetone can also be effective.
Q3: What conditions are recommended for column chromatography of this compound?
A3: For substituted quinazolines, silica gel is a common stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Q4: What are the likely impurities in a synthesis of this compound?
A4: The synthesis of this compound typically involves the chlorination of 6-bromo-4-hydroxyquinazoline using a reagent like phosphorus oxychloride (POCl₃). Potential impurities include:
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Unreacted 6-bromo-4-hydroxyquinazoline: The starting material may not have fully reacted.
-
Hydrolysis Product: The product, this compound, can hydrolyze back to 6-bromo-4-hydroxyquinazoline if exposed to moisture.
-
Byproducts from the Chlorinating Agent: Residual phosphorus-containing byproducts may be present.
Q5: How should I handle and store purified this compound?
A5: this compound is a solid that should be stored in a tightly sealed container, away from moisture, to prevent hydrolysis. Commercial suppliers recommend storage at room temperature.
Quantitative Data
The following table summarizes yields from purification steps for the closely related compound, 6-bromo-4-chloroquinoline, which can serve as a reference.
| Purification Step | Compound | Yield | Reference |
| Precipitation and Washing | 6-bromo-4-chloroquinoline | 92.6% | [3] |
| Precipitation and Washing | 6-bromo-4-chloroquinoline | 91.5% | [3] |
| Recrystallization | 6-bromo-4-chloroquinoline | 32% | [3] |
| Extraction | 6-bromo-4-chloroquinoline | 81% | [2] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing (Adapted from 6-bromo-4-chloroquinoline synthesis)
-
Following the chlorination reaction, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture to a pH of approximately 8 using a saturated solution of sodium bicarbonate or solid potassium carbonate.
-
Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
To remove organic impurities, wash the solid with a small amount of a solvent in which the product has low solubility, such as cold ether or ethyl acetate.[3]
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or n-heptane) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
References
troubleshooting side reactions in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for quinazoline synthesis, and what are their limitations?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1]
-
Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1][2] While widely used, it often requires high temperatures and can result in lengthy reaction times.[2]
-
Friedländer Synthesis: This approach utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A potential issue is the formation of quinoline derivatives if reaction conditions are not carefully controlled.[1]
-
Bischler Synthesis: This traditional method can require harsh reaction conditions, such as high temperatures and pressures.[1]
These foundational methods can be prone to specific side reactions and may require careful optimization.[1]
Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes and how can I address them?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures (often exceeding 130°C) can lead to the decomposition of starting materials or the formation of undesired byproducts.[1] The reaction is also sensitive to the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1]
Troubleshooting Flowchart for Low Yield in Niementowski Synthesis
Caption: Troubleshooting workflow for addressing low yields in Niementowski quinazoline synthesis.
To optimize your reaction, consider the following:
-
Insufficient Reaction Temperature or Time: Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. You can also extend the reaction time and check for product formation at regular intervals.[1]
-
Poor Solubility of Reactants: Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1]
-
Catalyst Inactivity: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using a freshly prepared or activated catalyst.[1]
Q3: I am observing unexpected byproducts in my quinazoline synthesis. What are some common side reactions?
A3: Several side reactions can occur during quinazoline synthesis, leading to the formation of impurities.
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Formation of Quinoline Derivatives: In the Friedländer synthesis, the formation of quinoline derivatives can occur if the reaction conditions are not carefully controlled, due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis.[1]
-
Self-Condensation Products: Side reactions involving the active methylene compound in the Friedländer synthesis can lead to self-condensation products.[1]
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[1][3] It is advisable to perform the reaction under neutral conditions if possible and to neutralize the reaction mixture promptly during work-up.[1]
-
Dimer or Polymer Formation: High concentrations of starting materials can lead to intermolecular reactions resulting in dimerization or polymerization. This can be mitigated by using more dilute reaction conditions.[1] The presence of bifunctional starting materials, such as a diamine, can also lead to the formation of dimers.[1]
Relationship between Reaction Conditions and Side Products
Caption: Influence of reaction conditions on the formation of common side products.
Q4: How can I purify my quinazoline derivative effectively?
A4: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[4]
-
Recrystallization: This is often a good first choice for initial purification of solid compounds to remove baseline impurities due to its simplicity and cost-effectiveness.[4]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[4]
If impurities persist after the initial purification, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[4]
General Purification Workflow
Caption: A generalized workflow for the purification of quinazoline derivatives.
Data Summary
Table 1: Comparison of Quinazoline Synthesis Methods
| Method | Starting Materials | Common Conditions | Advantages | Common Side Reactions/Disadvantages | Yield Range |
| Niementowski | Anthranilic acids, amides | High temperature (130-150°C)[5] | Versatile, straightforward[5] | Decomposition at high temperatures, inefficient cyclization[1] | Moderate to good |
| Friedländer | 2-aminobenzaldehydes/ketones, active methylene compounds | Varies | Convergent | Formation of quinoline byproducts[1] | Good |
| Bischler | Anilines, α-halo-ketones | Harsh conditions, high temperature and pressure[1] | Access to diverse derivatives | Requires harsh conditions[1] | Variable |
| Microwave-Assisted | Various (e.g., 2-aminobenzophenones, aldehydes, ammonium acetate) | Microwave irradiation[6] | Rapid, often higher yields[2][5] | Requires specialized equipment | 70-91%[6] |
| Metal-Catalyzed | 2-aminobenzylamines, benzyl alcohols | Metal catalyst (e.g., Ru, Cu, Fe), high temperature | High atom economy, mild conditions in some cases[7][8] | Catalyst deactivation, cost[1] | 43-95%[6][9] |
Experimental Protocols
Protocol 1: Optimizing Reaction Temperature
-
Setup: Prepare a series of identical small-scale reactions in parallel. Ensure all reactant concentrations and the solvent are the same for each reaction.
-
Temperature Gradient: Set the temperature for each reaction at different intervals (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[1]
-
Monitoring: Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: After a predetermined time, quench the reactions and analyze the crude product mixture by a quantitative method (e.g., NMR with an internal standard or HPLC) to determine the yield and purity.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[4] Perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, hexane) to identify the best one.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system (eluent) using TLC. The ideal eluent should provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
Technical Support Center: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of 4-anilinoquinazolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in microwave-assisted synthesis of 4-anilinoquinazolines can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. While microwave irradiation can significantly accelerate reactions, an inadequate temperature may result in incomplete conversion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature for your specific substrates. Be mindful that excessively high temperatures can lead to degradation.[1]
-
-
Incorrect Solvent Choice: The efficiency of microwave heating is highly dependent on the solvent's ability to absorb microwave energy (dielectric properties). Non-polar solvents are generally poor choices for microwave synthesis.[1][2]
-
Insufficient Reaction Time: Although microwave synthesis is rapid, the optimal reaction time can vary based on the reactivity of the aniline derivative.
-
Solution: Perform a time-course study, running the reaction for varying durations (e.g., 5, 10, 20, 30 minutes) and analyzing the product formation at each interval to determine the point of maximum yield.
-
-
Reactivity of the Anilines: Anilines with electron-withdrawing groups are less nucleophilic and may react more slowly, leading to lower yields within a standard reaction time. Conversely, electron-rich anilines react more readily.[3]
-
Solution: For less reactive anilines, you may need to increase the reaction temperature, prolong the irradiation time, or consider the addition of a suitable catalyst.
-
-
Improper Sealing of the Reaction Vessel: In closed-vessel microwave synthesis, proper sealing is essential to reach temperatures above the solvent's boiling point, which drives the reaction to completion.
-
Solution: Always use appropriate microwave process vials and septa designed for high pressures and temperatures. Ensure the vessel is sealed correctly before placing it in the microwave reactor.
-
Q2: I am observing significant byproduct formation. How can I minimize this?
A2: The formation of byproducts is often related to excessive heating or prolonged reaction times.
-
Over-extended Reaction Time: Prolonging the microwave irradiation beyond the optimal time can lead to the degradation of the desired product and the formation of byproducts.[4]
-
Solution: As mentioned above, a time-course study is crucial to identify the point at which the desired product is maximized and byproduct formation is minimal.
-
-
Excessive Temperature: Too high a reaction temperature can cause decomposition of reactants or products.
-
Solution: Optimize the temperature carefully. It is often a trade-off between reaction rate and selectivity.
-
-
Reaction Monitoring: Lack of reaction monitoring can lead to over-running the reaction.
-
Solution: Monitor the reaction progress using TLC or other suitable analytical techniques to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[2]
-
Q3: The reaction is not going to completion, even after extended irradiation. What should I do?
A3: If the reaction stalls, consider the following:
-
Microwave Power: The microwave power setting can influence the reaction rate.
-
Solution: Experiment with different power settings. In some cases, a higher power setting can help to overcome the activation energy barrier. One study found that increasing power from 40W to 60W or higher significantly improved yields.[4]
-
-
Solvent Polarity: The solvent may not be efficiently absorbing microwave energy.
-
Solution: Switch to a more polar solvent or a solvent mixture with a higher dielectric loss factor.[2]
-
-
Catalyst: Some variations of this synthesis may benefit from a catalyst.
Q4: What are the key safety precautions I should take when performing microwave-assisted organic synthesis?
A4: Safety is paramount when working with microwave reactors.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8] Laboratory-grade microwave reactors are designed with essential safety features, including temperature and pressure sensors and reinforced cavities.[8][9]
-
Proper Vessel Usage: Use only reaction vessels specifically designed for microwave synthesis, as they are built to withstand high pressures and temperatures.[9] Do not exceed the recommended fill volume of the vessel.
-
Avoid Sealed Systems for Highly Exothermic Reactions: Be cautious with reactions that are highly exothermic, as they can lead to a rapid and dangerous increase in pressure.[1]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening it to release any residual pressure.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct the experiments in a well-ventilated fume hood.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of microwave-assisted synthesis of 4-anilinoquinazoline derivatives.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Propanol | 80 | 20 | 96.5 | [4] |
| 2 | Ethanol | 120 | 10 | High | [10] |
| 3 | THF/H₂O (1:1) | 100 | 10-120 | 56-95 | [3] |
| 4 | CH₃CN/HOAc | 160 | 10 | High | [5][6] |
Table 2: Effect of Microwave Power and Time on Yield of a Model Reaction
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | - | 80 | 720 (12h) | 37.3 | [4] |
| 2 | 60 | 80 | 10 | 96.5 | [4] |
| 3 | 60 | 80 | 20 | 98.8 | [4] |
| 4 | 60 | 80 | 30 | Decreased | [4] |
| 5 | 40 | 80 | 20 | 75.9 | [4] |
| 6 | 80 | 80 | 20 | 98.8 | [4] |
| 7 | 100 | 80 | 20 | 97.0 | [4] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines [4]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol).
-
Solvent Addition: Add 2-propanol (30 mL) to the vessel.
-
Stirring: Stir the mixture for three minutes at room temperature.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at 60W for 20 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Work-up: Upon completion, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Wash the residue with water, filter, and purify by silica gel column chromatography (petroleum ether-ethyl acetate, 5:1 v:v) to obtain the final product.
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis of 4-anilinoquinazolines.
Caption: Troubleshooting decision tree for optimizing microwave-assisted reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. bspublications.net [bspublications.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purity Analysis of 6-Bromo-4-chloroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC method development and purity analysis of 6-Bromo-4-chloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A good starting point for analyzing halogenated quinazolines is a reversed-phase HPLC method.[1] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or ammonium acetate).[1][2] The selection of the exact mobile phase composition and gradient will depend on the specific impurities that need to be separated.
Q2: How do I prepare the sample of this compound for HPLC analysis?
A2: Accurately weigh a small amount of the this compound sample and dissolve it in a solvent that is compatible with the mobile phase.[1] A common practice is to dissolve the sample in the initial mobile phase composition to a known concentration, for example, 1 mg/mL.[1] It is crucial to ensure the sample is fully dissolved and to filter it through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[3]
Q3: What detection wavelength should I use for this compound?
A3: Quinazoline derivatives typically exhibit strong UV absorbance. A common detection wavelength for similar compounds is around 254 nm.[4][5] However, it is recommended to run a UV scan of the this compound standard to determine its wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q4: What are some potential impurities I might encounter?
A4: Potential impurities in the synthesis of this compound can include unreacted starting materials, isomeric byproducts, and degradation products formed under harsh reaction conditions.[5] For a comprehensive analysis, it's beneficial to have an understanding of the synthetic route used.
Q5: How is the purity of this compound calculated from the HPLC chromatogram?
A5: The purity is typically calculated using the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.[2] This assumes that all impurities have a similar response factor at the chosen detection wavelength.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., residual silanols). | - Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups. Using a lower pH can often reduce tailing for basic compounds.[3] - Use a column with end-capping to minimize exposed silanol groups. - Add a competing base to the mobile phase in small concentrations. |
| Column overload.[6] | - Decrease the concentration of the sample or reduce the injection volume.[6] | |
| Extra-column dead volume. | - Ensure all tubing connections are properly made and use tubing with the smallest appropriate internal diameter.[7] | |
| Poor Resolution | Inadequate separation between this compound and an impurity. | - Optimize the mobile phase composition. This could involve changing the organic solvent-to-aqueous buffer ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile). - Modify the gradient profile (if using a gradient method) to be shallower, allowing more time for separation.[7] - Consider a column with a different stationary phase or a smaller particle size for higher efficiency.[7] |
| Column temperature is too low. | - Increase the column temperature to improve peak shape and potentially alter selectivity.[7] | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column.[8][9] | - Prepare fresh mobile phase using high-purity solvents and water.[9] - Run blank injections (injecting only the mobile phase) to determine the source of the ghost peaks. - Flush the injector and the column with a strong solvent to remove any contaminants.[10] |
| Carryover from a previous injection.[7] | - Implement a thorough needle wash protocol in the autosampler method. - Increase the run time to ensure all components from the previous sample have eluted. | |
| Split Peaks | Issue with the column inlet (e.g., a void or contamination). | - Reverse and flush the column (if the manufacturer's instructions permit). - If the problem persists, the column may need to be replaced. |
| Sample solvent is incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase composition whenever possible. |
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general method for the purity analysis of this compound. Optimization will likely be required.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B). This provides a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[3]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. System Suitability: Before analyzing samples, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). Key parameters to evaluate include:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.
6. Analysis:
-
Inject the prepared sample solution.
-
Identify the peak for this compound by comparing its retention time to that of the standard.
-
Calculate the purity based on the peak area percentage.
Method Development and Troubleshooting Workflow
Caption: Workflow for HPLC method development and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. halocolumns.com [halocolumns.com]
- 9. uhplcs.com [uhplcs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Poor Solubility of Quinazoline Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the poor solubility of quinazoline derivatives in biological assays.
Troubleshooting Guide
Compound precipitation can significantly compromise the accuracy and reproducibility of biological assays by reducing the effective concentration of the test compound. This guide addresses common observations, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Increase the volume of fresh, anhydrous DMSO.- Use gentle warming (37-60°C) and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | - The compound's solubility in DMSO is temperature-dependent. | - Store the stock solution at room temperature if stability permits.- If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer/media ("crashing out"). | - Solvent Shock: Rapid change in solvent polarity.[2]- High Concentration: The final concentration exceeds the compound's aqueous solubility limit.[2][3] | - Optimize Dilution: Pre-warm the aqueous solution to 37°C. While vortexing, add the DMSO stock dropwise or perform a serial dilution.[2][3]- Reduce Final Concentration: Lower the final assay concentration of the compound.[1]- Maintain Low DMSO Percentage: Ensure the final DMSO concentration is typically ≤ 0.5%.[2] |
| Precipitation observed over time in the incubator. | - Temperature Shift: Compound is less soluble at 37°C than at room temperature.[2]- pH Shift: Changes in media pH due to CO2 environment or cell metabolism.[2]- Interaction with Media Components: Salts, proteins, or other components in the media may reduce solubility.[2] | - Pre-warm all solutions to the experimental temperature.[2]- Ensure media is properly buffered (e.g., with HEPES) for the incubator's CO2 concentration.[2]- Test compound solubility in simpler buffers (e.g., PBS) to identify problematic media components.[2] |
| Inconsistent results in cell-based assays. | - Precipitation: Undetected microprecipitation can lead to variable compound availability. | - Visually inspect assay plates under a microscope for precipitates.- Perform a solubility test under the exact assay conditions (media, temperature, time).[4] |
Frequently Asked Questions (FAQs)
Q1: Why do many quinazoline derivatives exhibit poor water solubility?
A1: The poor water solubility of many quinazoline derivatives is often due to their molecular structure. These compounds typically have a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This structure makes it difficult for water molecules to effectively solvate the compound.[1] Many are classified as BCS Class II drugs, having low solubility and high permeability.[1]
Q2: What is the first step when my quinazoline derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for many nonpolar compounds.[1][5] For particularly challenging compounds, gentle warming and sonication can assist in dissolution.[1] When diluting this stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[1]
Q3: My compound precipitates from the DMSO stock upon dilution. What strategies can I use to keep it in solution?
A3: This common issue, known as "precipitation upon dilution" or "crashing out," can be addressed with several strategies:
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility.[1][6]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound.[1]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, enhancing its aqueous solubility.[1][6] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[1]
-
pH Adjustment: Since the quinazoline scaffold contains basic nitrogen atoms, its derivatives are often weak bases.[1] Lowering the pH of the buffer to a more acidic range can ionize the compound, thereby increasing its solubility.[1] However, ensure the new pH does not negatively impact your assay or compound stability.[1]
Q4: How do I choose the right solubilization strategy?
A4: The choice of strategy depends on the compound's physicochemical properties and the constraints of the biological assay. A systematic approach is recommended.
Q5: Can I use pH modification for my quinazoline derivative?
A5: Yes, this can be a very effective method. Quinazoline derivatives are often weak bases, meaning they become more soluble in acidic conditions where they are protonated (ionized).[1] For example, the quinazoline-based drug gefitinib is more soluble at a lower, acidic pH.[1] It is crucial to determine the compound's pKa and test its stability at different pH values. Also, ensure that the altered pH is compatible with the biological system of your assay.[1]
Q6: What are cyclodextrins and how do they work?
A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate a poorly soluble "guest" molecule, like a quinazoline derivative, into their central cavity. This forms an "inclusion complex" that effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its solubility.[6][7] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound.
Materials:
-
Quinazoline derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of the quinazoline derivative using an analytical balance.
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target high concentration (e.g., 10-100 mM).
-
Vortex the solution vigorously until the compound is fully dissolved.
-
If the compound does not dissolve completely, use a sonicator bath for 10-15 minutes or gentle warming (do not exceed 60°C) to aid dissolution.[1] Visually inspect to ensure no solid particles remain.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
-
Store the aliquots in tightly sealed containers at the appropriate temperature as determined by compound stability. If storing at low temperatures, ensure the compound is fully redissolved by warming and vortexing before use.[1]
Protocol 2: Kinetic Solubility Assay by Dilution Method
This protocol helps determine the maximum soluble concentration of your compound under specific assay conditions.
Materials:
-
Concentrated stock solution of the quinazoline derivative (in DMSO)
-
Assay buffer or cell culture medium
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (optional)
Procedure:
-
Prepare Assay Medium: Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[3]
-
Prepare Dilutions: Prepare a series of dilutions of your stock solution in the assay medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 200 µM, ensuring the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 2 hours).[8]
-
Visual Inspection: After incubation, visually inspect each well against a dark background for any signs of cloudiness, precipitate, or crystals. A microscope can be used for more sensitive detection.[3]
-
Determine Solubility: The highest concentration that remains clear is considered the kinetic solubility under these conditions. The first concentration at which a precipitate is observed is the first insoluble concentration.[9]
Protocol 3: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a drug-cyclodextrin complex to enhance aqueous solubility.[6]
Materials:
-
Quinazoline derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Spatula
Procedure:
-
Select Molar Ratio: Choose a suitable molar ratio of the quinazoline drug to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the drug and HP-β-CD and place them in a glass mortar. Mix the powders thoroughly.[6]
-
Kneading: Add a small volume of the ethanol-water solution dropwise to the powder mixture while continuously triturating with the pestle.[6]
-
Continue kneading for 45-60 minutes, maintaining a paste-like consistency by adding more solvent blend if it becomes too dry.[6]
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
The resulting solid complex can then be used to prepare aqueous solutions for your assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
preventing decomposition of 6-Bromo-4-chloroquinazoline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Bromo-4-chloroquinazoline to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from off-white/yellow to brown, clumping) | Exposure to moisture and/or air, leading to hydrolysis. | Discard the reagent as its purity is compromised. For future prevention, strictly adhere to inert atmosphere handling and storage protocols. |
| Inconsistent or unexpected experimental results | Decomposition of the starting material, this compound, leading to the presence of impurities. | Verify the purity of the compound using analytical methods like HPLC or ¹H NMR before use. If degradation is confirmed, procure a new batch of the reagent and implement stringent storage and handling procedures. |
| Precipitate formation in solutions | The precipitate is likely 6-bromoquinazolin-4-one, the product of hydrolysis. | Filter the solution to remove the precipitate. However, the concentration of the desired compound will be lower than expected. It is highly recommended to prepare fresh solutions with a new, pure batch of this compound under inert conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is hydrolysis. The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution by water, leading to the formation of 6-bromoquinazolin-4-one. This reaction is catalyzed by moisture.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container, away from moisture and light. Recommended storage temperatures vary by supplier, ranging from room temperature to refrigeration (-20°C). For long-term storage, refrigeration is advisable to reduce the rate of any potential degradation.
Q3: How can I handle this compound to prevent decomposition during an experiment?
A3: All handling of this compound should be performed under an inert atmosphere, for example, inside a glovebox or using Schlenk line techniques.[1][2][3][4] Use dry solvents and glassware to prevent introducing moisture.
Q4: How can I check if my sample of this compound has decomposed?
A4: You can assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The appearance of new peaks in the chromatogram or spectrum compared to a reference standard indicates the presence of impurities, which may be degradation products.
Q5: What are the likely degradation products of this compound?
A5: The most probable degradation product is 6-bromoquinazolin-4-one, formed via hydrolysis. Other potential byproducts could arise from reactions with other nucleophiles present in the reaction mixture or from photodegradation.
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water. For example, Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run a gradient program to ensure the elution of both the parent compound and any potential impurities. A representative gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
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30.1-35 min: 30% B
-
-
Set the UV detector to a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Protocol for Storage and Handling under an Inert Atmosphere
This protocol outlines the best practices for storing and handling this compound to prevent decomposition.
Materials:
-
Glovebox or Schlenk line
-
Dry, inert gas (argon or nitrogen)
-
Schlenk flasks or vials with septa
-
Dry solvents and reagents
-
Oven-dried glassware
Procedure:
-
Storage:
-
Upon receipt, immediately transfer the manufacturer's container of this compound into a glovebox.
-
If a glovebox is not available, store the sealed container in a desiccator filled with a suitable desiccant, and place the desiccator in a refrigerator.
-
For long-term storage, it is recommended to aliquot the compound into smaller, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to potential contaminants.
-
-
Handling:
-
All weighing and transferring of the solid compound should be performed inside a glovebox or under a positive pressure of inert gas.
-
If using a Schlenk line, ensure all glassware is properly dried by heating under vacuum and cooling under an inert atmosphere.
-
Use cannula transfer or gas-tight syringes to handle solutions of the compound.
-
Always use dry solvents for making solutions. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Visualizations
Caption: Probable hydrolysis pathway of this compound.
Caption: Recommended workflow for preventing decomposition.
References
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-chloroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-bromo-4-chloroquinazoline, particularly when scaling up the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low or Decreased Yield on Scale-Up
Q: My small-scale synthesis of this compound from 6-bromo-2-phenyl-1,3,4-benzoxazinone proceeded with a high yield, but the yield dropped significantly when I scaled up the reaction. What are the likely causes and how can I mitigate this?
A: A decrease in yield upon scale-up is a common challenge in chemical synthesis. Several factors could be contributing to this issue:
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Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating or uneven temperature distribution, promoting side reactions and decomposition of starting materials or products.
-
Solution: Employ a jacketed reactor with controlled heating and cooling capabilities. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing on a larger scale can limit the contact between reactants, leading to an incomplete reaction.
-
Solution: Use an appropriate stirrer (e.g., overhead stirrer with a suitable impeller) and optimize the stirring speed to ensure thorough mixing.
-
-
Extended Reaction Times: While it may seem counterintuitive, simply extending the reaction time on a larger scale to compensate for other inefficiencies can sometimes lead to the formation of more byproducts and degradation of the desired product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant amounts of impurities in my scaled-up synthesis of this compound. What are the common byproducts and how can I minimize their formation?
A: The formation of impurities is a critical concern in drug development. Common impurities in quinazoline synthesis include:
-
Unreacted Starting Materials: This is often due to an incomplete reaction.
-
Solution: Re-evaluate the reaction stoichiometry, temperature, and time. Ensure all starting materials are of high purity.
-
-
Hydrolysis Products: The quinazoline ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of the corresponding quinazolinone.
-
Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
-
-
Oxidation Products: The quinazoline core can be prone to oxidation, particularly at the C4 position.
-
Solution: Maintain an inert atmosphere during the reaction and work-up. If an oxidant is used in a preceding step, ensure it is completely removed before proceeding.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: On a larger scale, I am finding it difficult to purify this compound. Column chromatography is not practical, and crystallization is yielding an impure product. What are my options?
A: Large-scale purification requires a shift from chromatographic methods to crystallization and precipitation.
-
Crystallization Challenges:
-
"Oiling out": The product may separate as an oil instead of a crystalline solid. This can be caused by impurities or rapid cooling.
-
Solution: Screen different solvent systems (e.g., solvent/anti-solvent combinations). Control the cooling rate to allow for gradual crystal formation. Seeding the solution with a small amount of pure product can also induce crystallization.
-
-
Poor Crystal Form: The product may precipitate as very fine particles that are difficult to filter.
-
Solution: Optimize the crystallization conditions, including solvent, temperature profile, and agitation rate.
-
-
-
Alternative Purification Methods:
-
Slurry Washing: Slurrying the crude product in a solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification method.
-
Recrystallization: A well-optimized recrystallization protocol is often the most effective method for purifying crystalline solids at scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include 5-bromoanthranilic acid, 6-bromo-2-phenyl-1,3,4-benzoxazinone, and 2-amino-5-bromobenzamide. The choice of starting material often depends on the desired substitution pattern on the quinazoline ring.
Q2: What are the typical reagents used for the chlorination of the quinazolinone precursor?
A2: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used chlorinating agents to convert the 4-oxo group of the quinazolinone to the 4-chloro substituent.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Exothermic Reactions: The reaction of the quinazolinone precursor with the chlorinating agent can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.
-
Handling of Reagents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Reactions that evolve gases (e.g., HCl from the chlorination step) should be conducted in a system equipped with a pressure relief device.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound Derivatives
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| 5-Bromoanthranilic acid | Benzoyl chloride, Ethyl glycinate, POCl₃ | Multi-step synthesis involving formation of a benzoxazinone intermediate | Good | [1] |
| 6-Bromo-2-phenyl-1,3,4-benzoxazinone | Ethyl glycinate, POCl₃ | Cyclization followed by chlorination | High | [1] |
| 2-Amino-5-bromobenzamide | 4-Chlorobenzaldehyde, Triethylamine, Trichlorophosphate | One-pot synthesis | 91% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline from 4(3H)-Quinazolinone, 6-bromo-2-(4-chlorophenyl)-
This protocol is based on a reported procedure and should be adapted and optimized for specific laboratory conditions and scale.
Materials:
-
4(3H)-Quinazolinone, 6-bromo-2-(4-chlorophenyl)-
-
Triethylamine
-
Trichlorophosphate (Phosphorus oxychloride)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a stirred solution of 4(3H)-Quinazolinone, 6-bromo-2-(4-chlorophenyl)- in an anhydrous solvent, add triethylamine.
-
Slowly add trichlorophosphate to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is around 5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (for small scale).
Mandatory Visualizations
References
Technical Support Center: Analysis of 6-Bromo-4-chloroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloroquinazoline. The focus is on identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in a sample of this compound?
A1: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. The most common synthetic route involves the chlorination of 6-Bromo-4-hydroxyquinazoline. Therefore, the most likely impurities are:
-
Unreacted Starting Material: 6-Bromo-4-hydroxyquinazoline.
-
Byproducts from Chlorinating Reagent: Depending on the reagent used (e.g., POCl₃, SOCl₂), various phosphorus- or sulfur-containing byproducts may be present. These are typically removed during workup but can persist in trace amounts.
-
Hydrolysis Product: If exposed to moisture, this compound can hydrolyze back to 6-Bromo-4-hydroxyquinazoline.
-
Homocoupling Products: Dimerization of the quinazoline ring, though less common, can occur under certain reaction conditions.
Q2: How can I distinguish this compound from its main impurity, 6-Bromo-4-hydroxyquinazoline, using GC-MS?
A2: The two compounds will have different retention times in the gas chromatogram and distinct mass spectra.
-
Retention Time: this compound is generally more volatile than 6-Bromo-4-hydroxyquinazoline due to the absence of the hydroxyl group, which can participate in hydrogen bonding. Therefore, the chloro-compound will likely have a shorter retention time.
-
Mass Spectrum: The molecular ion peaks will be different. This compound has a nominal mass of 242 g/mol , while 6-Bromo-4-hydroxyquinazoline has a nominal mass of 224 g/mol . Both will exhibit characteristic isotopic patterns for bromine.
Q3: What are the characteristic isotopic patterns I should look for in the mass spectrum of this compound?
A3: Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region of this compound will show a characteristic cluster of peaks. The most intense peaks will be at m/z values corresponding to the combinations of the most abundant isotopes. You will observe a prominent M+2 peak and a smaller M+4 peak. The relative intensities of these peaks are a key identifier.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks detected | 1. Syringe issue (plugged or broken).2. Incorrect injector or detector for the column.3. Column breakage.4. No sample injected. | 1. Clean or replace the syringe.2. Ensure the column is installed in the correct injector and connected to the detector.3. Inspect and, if necessary, replace the column.4. Verify sample vial and autosampler sequence. |
| Poor peak shape (tailing) | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect column installation (too high in the injector or detector). | 1. Use a deactivated liner. Consider derivatization if tailing is severe.2. Bake out the column at a high temperature (within its limit). If contamination persists, trim the first few centimeters of the column or replace it.3. Reinstall the column according to the manufacturer's instructions. |
| Ghost peaks | 1. Contamination from a previous injection (carryover).2. Septum bleed.3. Contaminated carrier gas. | 1. Run a solvent blank to confirm carryover. Increase the bake-out time between runs.2. Use a high-quality, low-bleed septum and replace it regularly.3. Ensure high-purity carrier gas and use appropriate gas purifiers. |
| Baseline noise or drift | 1. Column bleed at high temperatures.2. Contaminated injector, detector, or gas lines.3. Leaks in the system. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.2. Clean the injector port and detector. Bake out the system.3. Use an electronic leak detector to check for leaks at all fittings. |
| Difficulty identifying impurities | 1. Low concentration of impurities.2. Co-elution of peaks.3. Lack of reference spectra. | 1. Prepare a more concentrated sample, if possible. Use Selected Ion Monitoring (SIM) mode for higher sensitivity if target impurities are known.2. Optimize the GC temperature program to improve separation. Use a longer column or a different stationary phase.3. Compare fragmentation patterns to library spectra (e.g., NIST, Wiley). If no match is found, consider the synthesis route to hypothesize potential structures. |
Experimental Protocols
Standard GC-MS Method for Analysis of this compound
This method provides a starting point for the analysis. Optimization may be required based on the specific instrument and impurities of interest.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes (depending on the solvent) |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis.
Caption: Postulated fragmentation of this compound.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on quinazoline scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a nucleophilic aromatic substitution (SNAr) reaction on a quinazoline?
A1: The SNAr reaction on a quinazoline typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequently, the leaving group is eliminated, which restores the aromaticity of the ring and yields the substituted quinazoline product.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of quinazoline activates the scaffold for nucleophilic attack.[3]
Q2: At which position on the quinazoline ring is nucleophilic attack most likely to occur?
A2: For many substituted quinazolines, particularly 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position under mild conditions.[4][5] The C2 position can also undergo substitution, but this typically requires harsher reaction conditions, such as higher temperatures or longer reaction times.[4][5] Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[6][7] This aligns with the calculated lower activation energy for the nucleophilic attack at this position.[6][8]
Q3: What are the most common leaving groups for SNAr on quinazolines?
A3: Halogens, particularly chlorine, are the most common leaving groups in SNAr reactions involving quinazolines.[3][9] The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions.[1] This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. Other leaving groups, such as nitro groups and sulfonyl groups, have also been reported.[10][11]
Q4: Can catalysis be used to improve SNAr reactions on quinazolines?
A4: Yes, catalysis can be employed to enhance the rate and efficiency of SNAr reactions. Metal catalysts, such as copper (Cu) and palladium (Pd), can be used.[9][12] For instance, CuI has been used to catalyze the synthesis of quinazoline derivatives.[12] Protic acids can also catalyze SNAr reactions by protonating the nitrogen heterocycle, thereby increasing its electrophilicity.[13] In some cases, nucleophilic catalysts like DBU have been reported to influence selectivity when multiple leaving groups are present.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low or No Yield | - Inactive starting material or reagent- Insufficient reaction temperature or time- Poor solubility of reactants- Inappropriate solvent or base | - Check the purity of starting materials and reagents.- Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.[14]- Select a solvent where all reactants are soluble at the reaction temperature (e.g., DMF, DMSO for polar substrates; toluene, dioxane for less polar substrates).[14]- Screen different solvents and bases to find optimal conditions. | Increased conversion of starting material to the desired product.[14] |
| Formation of Side Products | - Reaction temperature is too high- Presence of bifunctional starting materials- Self-condensation of reactants | - Lower the reaction temperature to minimize decomposition and side reactions.- Ensure the purity of starting materials to avoid unintended reactions like dimerization.[14]- Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume.[14] | Reduction in the formation of unwanted byproducts and improved purity of the desired product. |
| Poor Regioselectivity (in 2,4-disubstituted quinazolines) | - Reaction conditions are too harsh, leading to substitution at both C2 and C4.- The nature of the nucleophile influences selectivity. | - For selective C4 substitution, use milder conditions (e.g., lower temperature, shorter reaction time).[4]- To achieve C2 substitution, harsher conditions are generally required after C4 has reacted.[4][5]- The choice of nucleophile can impact the outcome; some may exhibit different selectivities. | Improved yield of the desired regioisomer. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent.- Formation of emulsions during extraction.- Product co-elutes with impurities during chromatography. | - If the product precipitates upon cooling, it can be collected by filtration.[3]- Dilute the reaction mixture with an organic solvent and filter through Celite to remove solid impurities before work-up.[3]- Optimize the solvent system for column chromatography to achieve better separation. | Easier isolation and higher purity of the final product. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of 4-Chloroquinazoline with an Amine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
-
Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq)
-
Reaction vessel (e.g., round-bottom flask with a condenser or a sealed microwave vial)
-
Stirring apparatus and heating source (e.g., heating mantle or microwave reactor)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Work-up and purification reagents (e.g., organic solvents for extraction, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Preparation: To a solution of the 4-chloroquinazoline (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).[3] If a base is required, it can be added at this stage.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture at a suitable temperature (e.g., 70-100°C) for the specified time (e.g., 12-24 h).[3]
-
Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor at a set temperature and time, which is often significantly shorter than conventional heating.
-
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
If a precipitate forms, it may be the desired product and can be collected by filtration.[3]
-
Otherwise, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate or DCM) and washed with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Data Presentation
Table 1: Influence of Solvent on SNAr Reaction of 4-Chloroquinazoline with Hydrazine
| Solvent | Rate Constant (k_N) | Reference |
| Water | Varies with pH | [15] |
| Ethanol | Higher than water | [15] |
| Butanol | Higher than water | [15] |
| Dioxane | Higher than water | [15] |
| Acetonitrile | In the same range as water | [15] |
Table 2: General Reaction Conditions for Regioselective SNAr on 2,4-Dichloroquinazolines
| Nucleophile Type | Base | Solvent | Temperature | Reaction Time | Reference |
| Anilines | - | Isopropanol | Reflux | 24 h | [16] |
| Benzylic amines | iPr₂NEt | THF | Room Temperature | 16 h | [8] |
| Aliphatic amines | - | Acetonitrile | ~80-82 °C | Minutes to hours | [6][16] |
Visualizations
General SNAr Mechanism on Quinazoline
Caption: General mechanism of nucleophilic aromatic substitution on a quinazoline substrate.
Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: A logical workflow for troubleshooting low-yield SNAr reactions on quinazolines.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
- 12. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Bromo and 6-Chloro Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Substitution at the 6-position with halogens, particularly bromine and chlorine, has been a key strategy in the development of potent biological inhibitors, notably in the realm of anticancer research. This guide provides an objective comparison of the biological activities of 6-bromo- and 6-chloro-quinazolines, supported by experimental data, to inform future research and drug development endeavors.
Key Findings at a Glance
Evidence from comparative studies suggests that the nature and position of the halogen substituent on the quinazoline core significantly influence biological activity. While both 6-bromo and 6-chloro derivatives exhibit potent inhibitory effects, particularly as kinase inhibitors, subtle differences in their efficacy are observed. Structure-activity relationship (SAR) studies often indicate that the electron-withdrawing nature of these halogens is advantageous for activity. For instance, in a series of anilinoquinazolines, 3-bromo substitution on the aniline ring conferred potent Epidermal Growth Factor Receptor (EGFR) inhibitory activity.[1] Similarly, para-substitution with electron-withdrawing groups, including both bromine and chlorine, on a phenyl moiety attached to the quinazoline, resulted in higher inhibitory activity compared to electron-donating groups.[2]
Comparative Biological Activity Data
The following tables summarize the in vitro anticancer activity of various 6-bromo- and 6-chloro-quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
Table 1: Anticancer Activity of 6-Bromo-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [3][4] |
| SW480 (Colon) | 17.85 ± 0.92 | [3][4] | |
| 8b | MCF-7 (Breast) | 21.15 ± 4.17 | [5] |
| SW480 (Colon) | 32.14 ± 3.18 | [5] | |
| 8c | MCF-7 (Breast) | 72.14 ± 2.14 | [5] |
| SW480 (Colon) | 81.12 ± 4.15 | [5] | |
| Compound with 3-bromo-aniline | A431 (Skin) | 0.33 | [1] |
Table 2: Anticancer Activity of 6-Chloro-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | MGC-803 (Gastric) | Data not provided | [6] |
| Bcap-37 (Breast) | Data not provided | [6] | |
| PC3 (Prostate) | Data not provided | [6] | |
| 5f | MGC-803 (Gastric) | Data not provided | [6] |
| Bcap-37 (Breast) | Data not provided | [6] | |
| PC3 (Prostate) | Data not provided | [6] | |
| Compound with 3-chloro-aniline | A431 (Skin) | 0.49 | [1] |
Signaling Pathways and Experimental Workflows
A primary mechanism of action for many biologically active quinazolines is the inhibition of protein kinases, particularly EGFR. The diagram below illustrates a simplified EGFR signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The general workflow for synthesizing and evaluating these compounds is depicted in the following diagram.
Caption: A typical experimental workflow for the study of quinazoline derivatives.
Experimental Protocols
The evaluation of the cytotoxic potential of 6-bromo- and 6-chloro-quinazolines is predominantly carried out using in vitro cell-based assays. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
6-bromo- or 6-chloro-quinazoline derivatives
-
Human cancer cell lines (e.g., MCF-7, SW480, A431)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (6-bromo- or 6-chloro-quinazolines). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Conclusion
Both 6-bromo- and 6-chloro-quinazolines are valuable scaffolds in the design of biologically active compounds, particularly as anticancer agents targeting kinase signaling pathways like EGFR. The choice between a bromo or chloro substituent can subtly influence the potency of the final compound, with the specific substitution pattern on the rest of the molecule playing a crucial role in determining overall activity. The data presented herein, along with the outlined experimental protocols, provides a foundation for researchers to build upon in the quest for more effective and selective therapeutic agents. Further head-to-head comparative studies of a wider range of systematically varied 6-bromo and 6-chloro quinazoline derivatives are warranted to delineate more precise structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: 6-Bromo-4-chloroquinazoline Derivatives vs. Erlotinib
Executive Summary
This guide presents a compilation of experimental data from various studies to facilitate a comparative analysis. It is important to note that a direct head-to-head cytotoxicity study of 6-bromo-4-chloroquinazoline and erlotinib under identical experimental conditions is not available. Therefore, this comparison is drawn from studies where derivatives of this compound were evaluated, in some cases directly against erlotinib, providing a valuable, albeit indirect, assessment. The presented data focuses on the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, which are standard measures of a compound's cytotoxicity.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activity of erlotinib and various this compound derivatives across different human cancer cell lines.
Table 1: Cytotoxicity of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 5.3 | [1] |
| HNS | Head and Neck Cancer | 0.02 | [2] |
| DiFi | Colon Cancer | Not specified (apoptosis at 1 µM) | [2] |
| MDA-MB-468 | Breast Cancer | Not specified | [2] |
| AsPC-1 | Pancreatic Cancer | 5.8 | [3] |
| BxPC-3 | Pancreatic Cancer | 1.26 | [3] |
| KYSE410 | Esophageal Cancer | 5.00 ± 0.46 | [4] |
| KYSE450 | Esophageal Cancer | 7.60 ± 0.51 | [4] |
| H1650 | Non-Small Cell Lung Cancer | 14.00 ± 1.19 | [4] |
| HCC827 | Non-Small Cell Lung Cancer | 11.81 ± 1.02 | [4] |
| SK-BR-3 | Breast Cancer | 3.98 | [5] |
| BT-474 | Breast Cancer | 5.01 | [5] |
| T-47D | Breast Cancer | 9.80 | [5] |
| MCF-7 | Breast Cancer | 9.9 ± 0.14 | [6] |
Table 2: Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives and Erlotinib
This table presents data from a study where compounds were tested in parallel, allowing for direct comparison.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) |
| Erlotinib | - | MCF-7 | 9.9 ± 0.14 |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | 15.85 ± 3.32 |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 | 17.85 ± 0.92 |
Reference:[6]
Table 3: Cytotoxicity of 6-Bromo-4-anilinoquinazoline Analogs
This table presents data on derivatives of this compound where the 4-chloro group has been substituted with various anilino moieties.
| Compound Series | 4-Anilino Substitution | Cell Line | LC50 (µM) |
| 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines | 4-Fluoroanilino | MCF-7 | > 10 |
| 4-Fluoroanilino | HeLa | > 10 | |
| 3-Fluoroanilino | MCF-7 | > 10 | |
| 3-Fluoroanilino | HeLa | > 10 | |
| 4-Chloroanilino | MCF-7 | > 10 | |
| 4-Chloroanilino | HeLa | > 10 | |
| 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines | 4-Fluoroanilino | MCF-7 | 0.95 |
| 4-Fluoroanilino | HeLa | 0.48 | |
| 3-Fluoroanilino | MCF-7 | 0.86 | |
| 3-Fluoroanilino | HeLa | 0.51 | |
| 4-Chloroanilino | MCF-7 | 1.12 | |
| 4-Chloroanilino | HeLa | 0.62 |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both erlotinib and the investigated this compound derivatives are believed to exert their cytotoxic effects primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 5. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 6-Bromo-4-chloroquinazoline: A Spectroscopic Comparison
A comprehensive analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data robustly confirms the chemical structure of 6-Bromo-4-chloroquinazoline. This guide provides a detailed comparison of predicted ¹H and ¹³C NMR spectral data with experimental data from structurally related analogs, offering researchers a reliable reference for the characterization of this important synthetic intermediate.
The validation of the molecular structure of novel or synthesized compounds is a critical step in chemical research and drug development. For this compound, a key building block in the synthesis of various biologically active molecules, unambiguous structural confirmation is paramount. This guide utilizes predictive NMR spectroscopy, corroborated by experimental data from analogous compounds, to provide a thorough structural verification.
Comparative Analysis of ¹H-NMR Data
The predicted ¹H-NMR spectrum of this compound displays four distinct signals in the aromatic region, corresponding to the four protons of the quinazoline ring system. The chemical shifts and coupling patterns are consistent with the proposed substitution pattern.
A comparison with the experimental data of known 6-bromo-quinazoline derivatives reveals strong correlations, supporting the predicted assignments. For instance, the characteristic downfield shift of the proton at position 5 (H-5) and the doublet of doublets pattern for H-7 and H-8 are observed in both the predicted spectrum and the experimental spectra of the analogs.
| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Reference Chemical Shift Range (δ ppm) from Analogs |
| H-2 | 8.90 | s | - | 8.5 - 9.0 |
| H-5 | 8.35 | d | 2.2 | 8.2 - 8.5 |
| H-7 | 7.95 | dd | 9.0, 2.2 | 7.8 - 8.1 |
| H-8 | 8.15 | d | 9.0 | 8.0 - 8.3 |
Table 1: Comparison of Predicted ¹H-NMR Data for this compound with Experimental Data Ranges from Structurally Related 6-Bromo-quinazoline Derivatives.
Comparative Analysis of ¹³C-NMR Data
The predicted ¹³C-NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms of the quinazoline core. The predicted chemical shifts align well with the expected electronic environment of each carbon atom, considering the inductive effects of the bromine and chlorine substituents.
Comparison with experimental ¹³C-NMR data from 6-bromo-quinazoline analogs further substantiates the predicted structure. The chemical shifts for the carbon atoms bearing the halogen substituents (C-4 and C-6) and the quaternary carbons (C-4a and C-8a) in the predicted spectrum fall within the ranges observed for similar reported compounds.
| Carbon | Predicted Chemical Shift (δ ppm) | Reference Chemical Shift Range (δ ppm) from Analogs |
| C-2 | 155.0 | 153 - 157 |
| C-4 | 158.5 | 157 - 161 |
| C-4a | 150.0 | 148 - 152 |
| C-5 | 130.0 | 128 - 132 |
| C-6 | 122.0 | 120 - 124 |
| C-7 | 138.0 | 136 - 140 |
| C-8 | 125.0 | 123 - 127 |
| C-8a | 128.0 | 126 - 130 |
Table 2: Comparison of Predicted ¹³C-NMR Data for this compound with Experimental Data Ranges from Structurally Related 6-Bromo-quinazoline Derivatives.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR spectra for the characterization of compounds such as this compound.
¹H-NMR and ¹³C-NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
For ¹H-NMR, the spectral parameters generally include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. For ¹³C-NMR, a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second are commonly used. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Structure Validation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Figure 1: Logical workflow for the structural validation of this compound using NMR spectroscopy.
A Comparative Analysis of Quinazoline and Quinoline Scaffolds for Developing mGlu5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGlu5) represents a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome. The development of potent and selective mGlu5 negative allosteric modulators (NAMs) is a key focus of current research. Among the numerous heterocyclic scaffolds explored, quinazoline and quinoline cores have emerged as privileged structures for designing mGlu5 antagonists. This guide provides a comparative overview of these two scaffolds, presenting key experimental data, detailed methodologies, and relevant signaling pathway information to aid in the rational design of novel mGlu5 antagonists.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency of representative quinazoline and quinoline derivatives as mGlu5 antagonists. It is important to note that the data for the two scaffolds are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Structure-Activity Relationship (SAR) of 6-substituted-4-anilinoquinazoline Derivatives as mGlu5 Antagonists
| Compound | R | IC50 (nM)¹ |
| 1a | H | >10,000 |
| 1b | 6-CN | 2,500 |
| 1c | 6-Br | 1,200 |
| 1d | 6-I | 800 |
| 1e | 6-CF3 | 600 |
| 1f | 6-Ph | 400 |
¹Data extracted from Felts et al., Bioorg. Med. Chem. Lett. 2009, 19, 6623-6626.[1]
Table 2: Structure-Activity Relationship (SAR) of 2-(arylethynyl)quinoline Derivatives as mGlu5 Antagonists
| Compound | R | IC50 (nM)² |
| 2a | H | 120 |
| 2b | 3-F | 80 |
| 2c | 4-F | 95 |
| 2d | 3-Cl | 70 |
| 2e | 4-Cl | 85 |
| 2f | 3-Me | 110 |
²Data extracted from a study on the synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain.
Pharmacokinetic Profile:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of quinazoline and quinoline-based mGlu5 antagonists.
Fluorescence-Based Intracellular Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency of mGlu5 antagonists.
Principle: mGlu5 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes. Antagonists will inhibit the agonist-induced calcium mobilization.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-6 AM in Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Compound Preparation: Test compounds (antagonists) are serially diluted in assay buffer to the desired concentrations.
-
Assay Procedure:
-
After dye loading, the cells are washed with assay buffer.
-
10 µL of the diluted test compound or vehicle is added to each well and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken for a few seconds.
-
An EC80 concentration of a standard mGlu5 agonist (e.g., Glutamate or Quisqualate) is added to the wells to stimulate the receptor.
-
Fluorescence is continuously monitored for 2-3 minutes to record the calcium flux.
-
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is calculated. The inhibitory effect of the test compounds is determined by comparing the response in the presence of the compound to the control (agonist alone). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds to the mGlu5 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]MPEP, a known mGlu5 NAM) for binding to the allosteric site of the mGlu5 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radioligand (e.g., 1-2 nM [3H]MPEP).
-
Varying concentrations of the unlabeled test compound.
-
A specific amount of the membrane preparation (e.g., 10-20 µg of protein).
-
Assay buffer to a final volume of 200 µL.
-
-
-
Incubation: The plate is incubated at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competitor.
-
Non-specific binding (NSB): Radioactivity in the presence of a high concentration of a known mGlu5 antagonist (e.g., 10 µM MPEP).
-
Specific binding: Total binding - NSB.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: mGlu5 receptor signaling pathway.
Caption: General workflow for mGlu5 antagonist drug discovery.
References
cross-reactivity and kinase selectivity profiling of 6-Bromo-4-chloroquinazoline inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and kinase selectivity of inhibitors derived from the 6-Bromo-4-chloroquinazoline scaffold. The quinazoline core is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of a wide range of kinases. The addition of a bromine atom at the 6-position can significantly influence the potency and selectivity of these compounds. This document summarizes key experimental data, provides detailed methodologies for kinase profiling, and visualizes relevant biological pathways and experimental workflows to aid in the rational design and development of novel kinase inhibitors.
Comparative Selectivity Analysis
The following table summarizes the kinase selectivity data for a key 6-arylquinazolin-4-amine derivative, designated as Analogue 4 , which is synthesized from a this compound precursor.[1] For comparative purposes, the selectivity profile of TG003 , a known inhibitor of the Cdc2-like kinase (Clk) family, is also presented.[1] The data is presented as dissociation constants (Kd), which are indicative of the binding affinity of the inhibitor to the kinase. A lower Kd value signifies a higher binding affinity.
| Kinase Target | Analogue 4 (Kd in nM) | TG003 (Kd in nM) | Kinase Family |
| Primary Targets | |||
| Clk1 | 37 | 19 | CMGC |
| Clk4 | 50 | 30 | CMGC |
| Dyrk1A | 27 | 12 | CMGC |
| Selected Off-Targets | |||
| Clk2 | 680 | 95 | CMGC |
| Clk3 | 470 | 3000 | CMGC |
| Dyrk1B | 430 | 130 | CMGC |
| EGFR | 230 | >10000 | TK |
| PIM1 | >10000 | 130 | CAMK |
| PIM3 | >10000 | 280 | CAMK |
| CSNK1D | >10000 | 150 | CK1 |
| CSNK1E | >10000 | 300 | CK1 |
Data Interpretation:
-
Analogue 4 , a derivative of this compound, demonstrates high affinity for Clk1, Clk4, and Dyrk1A, with Kd values in the low nanomolar range.[1]
-
Compared to TG003, Analogue 4 shows greater selectivity, with significantly less activity against other kinases such as Clk2, PIM kinases, and Casein Kinase 1 isoforms.[1]
-
Notably, Analogue 4 exhibits some activity against the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors.[1]
-
The data suggests that the 6-arylquinazolin-4-amine scaffold derived from this compound can be optimized to generate potent and selective inhibitors of specific kinases.[1]
Signaling Pathway and Experimental Workflow
To provide a better context for the presented data, the following diagrams illustrate a relevant signaling pathway and a general workflow for kinase selectivity profiling.
Caption: A simplified diagram of the role of Clk/Dyrk kinases in pre-mRNA splicing and the inhibitory action of Analogue 4.
Caption: A general experimental workflow for determining the kinase selectivity profile of an inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used in kinase selectivity profiling.
Competitive Binding Kinase Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a compound to a panel of kinases.
-
Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[2]
-
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule active-site directed ligand
-
Test compound (e.g., Analogue 4)
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer
-
qPCR reagents
-
-
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to generate the affinity resin. The beads are then washed to remove unbound ligand.[2]
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate. The plate is incubated to allow the binding to reach equilibrium.[2]
-
Washing: The beads are washed to remove unbound kinase and test compound.[2]
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound for the kinase. The data is used to calculate the dissociation constant (Kd).
-
Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)
This is a traditional and direct method to measure the catalytic activity of a kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate (peptide or protein) by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Test compound
-
Phosphocellulose filter plates (e.g., P81)
-
Stop solution (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase reaction buffer in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a stop solution, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: The filter plate is washed multiple times with the stop solution to remove non-specifically bound radioactivity.
-
Quantification: Scintillation cocktail is added to each well, and the amount of radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The data is used to determine the IC50 value of the test compound.
-
References
Confirming the Purity of Synthesized 6-Bromo-4-chloroquinazoline: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for confirming the purity of synthesized 6-Bromo-4-chloroquinazoline, a key building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on the most appropriate analytical strategy.
Introduction to Purity Assessment of this compound
This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its purity is paramount as trace impurities can significantly impact the yield, safety, and efficacy of the final drug product. The synthesis of this compound, commonly achieved by the chlorination of 6-bromo-4-hydroxyquinazoline, can result in residual starting materials and potential byproducts. Therefore, robust analytical methods are required to ensure the purity of the synthesized compound.
This guide focuses on the application of HPLC for the quantitative purity assessment of this compound and provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as complementary techniques for structural confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of non-volatile and thermally labile compounds like this compound. The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for this compound
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (if available)
-
Synthesized this compound sample
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical HPLC Data for Purity Analysis
To illustrate the expected results, the following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| 6-bromo-4-hydroxyquinazoline | 8.5 | 1.2 | Starting Material |
| This compound | 12.3 | 98.5 | Product |
| Unknown Impurity 1 | 14.1 | 0.3 | Byproduct |
This data indicates a purity of 98.5% for the synthesized this compound, with a small amount of unreacted starting material and an unknown byproduct.
Comparison with Alternative Analytical Methods
While HPLC is excellent for quantification, other techniques offer complementary information for a comprehensive purity assessment.
| Feature | HPLC-UV | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation by polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity assessment. | Structural elucidation and confirmation. | Molecular weight determination and impurity identification. |
| Sensitivity | Good (ng range). | Lower (µg-mg range). | Excellent (pg-fg range). |
| Quantification | Highly accurate and precise. | Possible with an internal standard (qNMR). | Can be quantitative, especially with a coupled separation technique (LC-MS). |
| Impurity ID | Based on retention time comparison with standards. | Provides structural information about impurities. | Provides molecular weight of impurities. |
| Strengths | Robust, reliable for routine purity checks.[1] | Provides detailed structural information.[2] | High sensitivity and specificity for mass.[2] |
| Limitations | Requires reference standards for impurity identification. | Less sensitive, can be complex for mixtures.[3] | May not distinguish between isomers. |
Experimental Protocols for Alternative Methods
¹H NMR Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition and Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Mass Spectrometry for Molecular Weight Verification
Instrumentation:
-
Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
Data Acquisition and Analysis:
-
Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (C₈H₄BrClN₂; exact mass: 241.92). The characteristic isotopic pattern for one bromine and one chlorine atom should also be observed.
Visualizing the Workflow and Relationships
To provide a clear overview of the analytical process and the interplay between the different techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Logical relationship between HPLC, NMR, and MS in the comprehensive purity assessment of a synthesized compound.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC stands out as the primary method for accurate and precise quantitative purity determination. However, for comprehensive characterization and unequivocal identification of the main component and any potential impurities, it should be used in conjunction with spectroscopic techniques like NMR and Mass Spectrometry. By employing these complementary methods, researchers can ensure the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of drug discovery and development programs.
References
Benchmarking Novel 6-Bromo-4-chloroquinazoline Derivatives Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of a novel 6-bromo-4-chloroquinazoline derivative against the well-established kinase inhibitors, Lapatinib and Sorafenib. The following data, compiled from recent studies, offers a benchmark for its potential as an anti-cancer agent, focusing on key targets in oncogenic signaling pathways: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Inhibitory Activity
The inhibitory potential of the novel 6-bromo-quinazoline derivative was evaluated against EGFR and VEGFR-2 and compared with the known inhibitors Lapatinib (targeting EGFR) and Sorafenib (targeting VEGFR-2). The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based assays are summarized below.
| Compound/Drug | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| New 6-Bromo-quinazoline Derivative (Comp. 8a) | EGFR | Not Explicitly Stated | MCF-7 (Breast Cancer) | 15.85 ± 3.32[1] |
| SW480 (Colon Cancer) | 17.85 ± 0.92[1] | |||
| Lapatinib | EGFR | 10.8[2] | BT474 (Breast Cancer) | 0.1[3] |
| HER2 | 9.2[2] | HN5 (Head and Neck Cancer) | Not specified | |
| Sorafenib | VEGFR-2 | 90[4] | HUVEC (Endothelial Cells) | Not specified |
| B-Raf | 22[4] | HepG2 (Liver Cancer) | Not specified |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental process, the following diagrams were generated.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase assay buffer
-
ATP solution
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (6-bromo-quinazoline derivative, Lapatinib, Sorafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (kinase without inhibitor) and a negative control (buffer only).
-
Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.
-
Initiate the kinase reaction by adding the diluted EGFR or VEGFR-2 enzyme to the wells containing the test compounds and the positive control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[8]
-
Incubate the plate for 72 hours under the same conditions.[8]
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mix thoroughly.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.[8]
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins (e.g., EGFR, HER2) in response to inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-HER2, anti-total-HER2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat the cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells using the lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.[10]
-
Wash the membrane and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using the ECL reagent and capture the signal with an imaging system.[10]
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, using β-actin as a loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Quercetin's Antiproliferative Activity Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the antiproliferative activity of Quercetin, a well-studied dietary flavonoid, against various human cancer cell lines. The objective is to present a consolidated overview of its efficacy, supported by experimental data from multiple studies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Data Presentation: Antiproliferative Activity of Quercetin
Quercetin has demonstrated significant antiproliferative effects across a range of cancer cell types, though its potency varies considerably. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, with lower values indicating higher potency. The table below summarizes the IC50 values of Quercetin in breast, lung, and colon cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 17.2 | Not Specified | [1] |
| 48 | Not Specified | [1] | ||
| 73 | 48 | [2] | ||
| 200 | 96 | [3][4] | ||
| MDA-MB-231 | Breast Cancer | >100 | Not Specified | [2] |
| 85 | 48 | [2] | ||
| A549 | Lung Cancer | 8.65 µg/ml | 24 | [5] |
| 7.96 µg/ml | 48 | [5] | ||
| 5.14 µg/ml | 72 | [5] | ||
| HT-29 | Colon Cancer | 81.65 | 48 | [1] |
| CT26 | Colon Cancer | >100 µg/ml | Not Specified | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay protocols.
Experimental Protocols: Assessing Antiproliferative Activity
The most common method for determining the antiproliferative activity of a compound in vitro is the MTT assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[7][8] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which directly correlates with the number of viable cells.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
-
Quercetin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well flat-bottom microplates[7]
-
Humidified incubator (37°C, 5% CO2)[7]
-
Microplate reader (absorbance at 570 nm)[7]
Procedure:
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. The plate is incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Serial dilutions of the Quercetin stock solution are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of Quercetin. Control wells receive medium with the vehicle (DMSO) at the same final concentration.[8]
-
Incubation: The plate is incubated for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the treatment period, 10 µL of the 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: The medium containing MTT is carefully removed. 100 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals. The plate is often mixed on an orbital shaker for 5-15 minutes to ensure complete dissolution.[7][8]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]
Data Analysis:
-
Background Subtraction: The average absorbance of blank wells (containing only medium and MTT) is subtracted from all other readings.[7]
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[7]
-
Determination of IC50: A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the Quercetin concentration. The IC50 value is then determined from this curve.[7]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Signaling Pathway Diagram
Quercetin exerts its antiproliferative effects through the modulation of several intracellular signaling pathways critical for cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[1][10][11] Dysregulation of these pathways is a hallmark of many cancers.[12]
Caption: Quercetin inhibits the PI3K/Akt and MAPK/ERK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
Evaluating Off-Target Effects of 6-Bromo-4-chloroquinazoline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting key signaling pathways in oncology and other diseases. The 6-bromo-4-chloroquinazoline core represents a versatile starting point for the synthesis of potent and selective inhibitors. However, a critical aspect of preclinical drug development is the comprehensive evaluation of off-target effects to predict potential toxicities and understand the full pharmacological profile of a compound. This guide provides an objective comparison of the off-target profile of a representative this compound-based inhibitor against other well-characterized kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, while a more promiscuous inhibitor may have a complex pharmacological profile with potential for both adverse events and beneficial polypharmacology. The following tables summarize the kinase selectivity of a 6-arylquinazolin-4-amine derived from this compound (hereafter referred to as "Analog 4"), a related quinazoline inhibitor (TG003), and three clinically relevant, structurally diverse kinase inhibitors: Dasatinib, Sunitinib, and the broad-spectrum inhibitor Staurosporine.
Data Presentation: Kinase Inhibition Profiles
The data presented below is derived from large-scale kinase panel screens, a standard method for assessing inhibitor selectivity. The values represent the concentration of the inhibitor required to inhibit the kinase activity by 50% (IC50) or the dissociation constant (Kd), which reflects the binding affinity. Lower values indicate higher potency.
Table 1: Profile of a this compound-Based Inhibitor (Analog 4) and a Comparator (TG003)
| Kinase Target | Analog 4 (IC50, nM) | TG003 (IC50, nM) | Kinase Family |
| CLK1 | 37 | 19 | CMGC |
| CLK4 | 50 | 30 | CMGC |
| DYRK1A | 27 | 12 | CMGC |
| CLK2 | 680 | 95 | CMGC |
| CLK3 | 470 | 3000 | CMGC |
| DYRK1B | 430 | 130 | CMGC |
| EGFR | 230 | >10000 | TK |
| CSNK1D | >10000 | 150 | CK1 |
| CSNK1E | >10000 | 300 | CK1 |
| PIM1 | >10000 | 130 | CAMK |
| PIM3 | >10000 | 280 | CAMK |
Data sourced from a study on substituted 6-arylquinazolin-4-amines.[1]
Table 2: Off-Target Profiles of Alternative, Clinically Relevant Kinase Inhibitors
| Inhibitor | Primary Target(s) | Significant Off-Targets (Kd < 100 nM) | Selectivity Score (S10) |
| Dasatinib | BCR-ABL, SRC family | LCK, YES, FYN, EPHB4, c-KIT, PDGFRβ, and others | 0.22 |
| Sunitinib | VEGFRs, PDGFRs | c-KIT, FLT3, RET, CSF1R, and others | 0.18 |
| Staurosporine | Broad Spectrum (PKC) | Over 200 kinases across the kinome | >0.5 |
Selectivity Score (S10) is the fraction of kinases inhibited with a Kd < 100 nM from a large panel. A lower score indicates higher selectivity. Data is compiled from publicly available kinome scan datasets.
Experimental Protocols
A thorough understanding of the methodologies used to generate selectivity data is essential for accurate interpretation. The following are detailed protocols for two key experiments in evaluating off-target effects.
Kinome Profiling via Competitive Binding Assay (e.g., KINOMEscan™)
Objective: To quantitatively measure the binding interactions of a test compound against a large panel of purified human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A kinase-specific ligand is immobilized on a solid support. The kinase of interest is tagged with DNA. The test compound is incubated with the tagged kinase and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Experimental Steps:
-
A library of human kinases, expressed as recombinant proteins, is utilized.
-
For each kinase, a specific concentration of the test compound is incubated with the kinase and the corresponding immobilized ligand in a multi-well plate. A DMSO control (no compound) is included for each kinase.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The percentage of kinase bound in the presence of the test compound is compared to the DMSO control to determine the percent inhibition.
-
For potent interactions, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
-
-
Data Analysis: The results are often visualized on a dendrogram of the human kinome, providing a graphical representation of the inhibitor's selectivity. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement and assess off-target binding of a compound within a cellular environment.
Methodology:
-
Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.
-
Experimental Steps:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting, mass spectrometry, or other protein detection methods.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein in the cellular context. This can be used to confirm on-target engagement and identify unexpected off-target interactions.
Visualization of Affected Signaling Pathways
Off-target effects of kinase inhibitors often manifest as the unintended modulation of critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two major pathways frequently implicated in the action and off-target effects of quinazoline-based inhibitors: the EGFR and VEGFR signaling pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Caption: Overview of the VEGFR signaling pathway, a common off-target for many kinase inhibitors.
References
Mass Spectrometry for the Confirmation of 6-Bromo-4-chloroquinazoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of mass spectrometry techniques for the characterization and confirmation of 6-Bromo-4-chloroquinazoline derivatives, complete with experimental protocols and data interpretation.
This document will explore the utility of various ionization methods in mass spectrometry for the analysis of this compound, a halogenated heterocyclic compound. We will delve into the predicted fragmentation patterns and discuss the strengths and weaknesses of each technique for structural elucidation and confirmation.
Comparison of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry as it directly influences the type of data obtained. For a molecule like this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.
| Ionization Technique | Principle | Information Obtained | Suitability for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides a detailed fragmentation pattern, offering a "fingerprint" for structural elucidation. | Excellent for obtaining detailed structural information and creating a reference mass spectrum. The fragmentation pattern can be complex but is highly reproducible. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or adducted molecules. | A "soft" ionization technique that typically yields the molecular ion peak with minimal fragmentation, ideal for confirming molecular weight. | Highly suitable for accurate molecular weight determination. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent ions from a solvent spray, which then ionize the analyte molecules through chemical reactions. | Another "soft" ionization technique, suitable for less polar compounds than ESI. Also provides molecular weight information with little fragmentation. | A good alternative to ESI, especially if the compound has limited solubility in typical ESI solvents. Often provides a strong molecular ion signal. |
Predicted Mass Spectrometry Data for this compound
Molecular Ion: The monoisotopic mass of this compound (C₈H₄BrClN₂) is approximately 241.92 Da. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster.
Table 1: Predicted Isotopic Distribution of the Molecular Ion of this compound
| m/z | Isotope Composition | Predicted Relative Abundance |
| 241.9 | C₈H₄⁷⁹Br³⁵ClN₂ | 100% |
| 243.9 | C₈H₄⁸¹Br³⁵ClN₂ / C₈H₄⁷⁹Br³⁷ClN₂ | ~131% |
| 245.9 | C₈H₄⁸¹Br³⁷ClN₂ | ~42% |
Predicted Fragmentation (Electron Ionization):
Under the high-energy conditions of Electron Ionization, the this compound molecule is expected to undergo significant fragmentation. The most likely fragmentation pathways involve the loss of the halogen substituents and cleavage of the quinazoline ring.
Table 2: Predicted Major Fragment Ions of this compound in EI-MS
| Predicted m/z | Proposed Fragment | Neutral Loss |
| 207 | [M - Cl]⁺ | Chlorine radical (•Cl) |
| 162 | [M - Br]⁺ | Bromine radical (•Br) |
| 127 | [M - Br - Cl]⁺ | Bromine and Chlorine radicals |
| 101 | [C₇H₄N]⁺ | CBrClN |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for obtaining a detailed fragmentation pattern for structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is well-suited for accurate molecular weight determination.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
Visualization of Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for LC-MS analysis.
Conclusion
The confirmation of this compound derivatives can be effectively achieved using a combination of mass spectrometry techniques. Electron Ionization provides crucial structural information through its detailed fragmentation pattern, serving as a unique fingerprint for the molecule. In parallel, Electrospray Ionization and Atmospheric Pressure Chemical Ionization are invaluable for confirming the molecular weight with high accuracy. By employing these complementary methods, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and development.
Safety Operating Guide
Safe Disposal of 6-Bromo-4-chloroquinazoline: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-4-chloroquinazoline, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard and Safety Data
This compound is classified as a hazardous substance. All handling and disposal must be conducted with appropriate personal protective equipment (PPE) and in accordance with local regulations.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Hand Protection: Chemically resistant gloves.
-
Skin and Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[3]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: Prevent further spread of the material. For dry spills, avoid generating dust.[2][3]
-
Clean-up:
-
Dry Spills: Carefully sweep or vacuum the spilled solid. Place the collected material into a sealed, labeled container for disposal.[3]
-
Wet Spills: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[3]
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[2][3]
Disposal Procedures
The primary method for the disposal of this compound is through an authorized hazardous waste collection service. Do not dispose of this chemical in the regular trash or down the drain.
Step-by-Step Disposal Guide:
-
Containerization:
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a new, compatible container that is clearly and accurately labeled with the chemical name and hazard warnings.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name: this compound.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste storage area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arrange for Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and the name of the disposal contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-4-chloroquinazoline
Essential Safety and Handling Guide for 6-Bromo-4-chloroquinazoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Identifier:
Immediate Safety Concerns: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn at all times to protect against dust particles and splashes. A face shield provides an additional layer of protection. |
| Skin Protection | Nitrile or neoprene gloves, lab coat | Chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use. A lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors. |
Hazard Identification and GHS Classifications
Understanding the specific hazards associated with this compound is critical for safe handling. The following table outlines its GHS hazard classifications.
| Hazard Class | Hazard Statement | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed[1][2] | Warning[2] |
| Skin corrosion/irritation | H315: Causes skin irritation[1][2] | Warning[2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2] | Warning[2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] | Warning[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, review the Safety Data Sheet (SDS). Designate a specific handling area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are easily accessible.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid creating dust. Use appropriate tools, such as a spatula, for transfers. For solutions, use a pipette or syringe with caution to prevent splashes.
-
During Experiment: Keep all containers of this compound clearly labeled and sealed when not in use. Avoid all direct contact with skin, eyes, and clothing.
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound. Properly remove and dispose of PPE.
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If Swallowed: Rinse mouth. Get medical help.
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves and paper towels, must be disposed of as hazardous waste in a clearly labeled, sealed container.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CasNo.38267-96-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
